molecular formula C18H37N5O9 B1172076 Tobramycin CAS No. 11048-13-8

Tobramycin

Numéro de catalogue: B1172076
Numéro CAS: 11048-13-8
Poids moléculaire: 467.5 g/mol
Clé InChI: NLVFBUXFDBBNBW-PBSUHMDJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Nebramycin is a complex of water-soluble aminoglycoside antibiotic substances produced by the actinomycete Streptomyces tenebrarius . This complex contains several related compounds, among which Tobramycin (Nebramycin Factor 6) and Apramycin (Nebramycin Factor II) are of significant research interest due to their potent activity against Gram-negative and some Gram-positive bacteria . The nebramycin complex also includes other factors such as 6''-O-carbamoylkanamycin B (NF-IV) and 6''-O-carbamoylthis compound (NF-V'), which are major components in the fermentation process . The primary research value of Nebramycin lies in the study of its individual components, particularly this compound and Apramycin. This compound is a critical agent for studying treatments against Pseudomonas aeruginosa infections, especially in the context of cystic fibrosis research . Apramycin is widely used in microbiology for the selective isolation of bacteria and serves as a valuable selectable marker in genetic engineering, allowing for the selection of transfected or transduced cells that express the corresponding resistance gene . The mechanism of action for these aminoglycosides involves binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis by preventing the formation of the initiation complex and causing misreading of the mRNA, ultimately leading to inhibited bacterial growth . This product is presented as a tool for researchers to explore the biosynthetic pathways of antibiotics, conduct microbiological studies, and investigate bacterial resistance mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
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InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
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InChI Key

NLVFBUXFDBBNBW-PBSUHMDJSA-N
Source PubChem
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Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
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Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
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Molecular Formula

C18H37N5O9
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Related CAS

49842-07-1 (Sulfate)
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID8023680
Record name Tobramycin
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Molecular Weight

467.5 g/mol
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Physical Description

Solid
Record name Tobramycin
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Solubility

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L
Record name Tobramycin
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Color/Form

White to off-white powder, Crystals

CAS No.

32986-56-4
Record name Tobramycin
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Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Tobramycin from Streptomyces tenebrarius

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobramycin, a potent aminoglycoside antibiotic, stands as a critical therapeutic agent against a wide spectrum of bacterial infections, particularly those caused by Gram-negative pathogens.[1][2] This technical guide provides an in-depth exploration of the discovery and isolation of this compound from its natural source, the actinomycete Streptomyces tenebrarius. The document details the biosynthetic pathway, fermentation processes, extraction, and purification methodologies. Quantitative data is systematically presented, and key experimental protocols are meticulously outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding for researchers, scientists, and professionals in drug development.

Discovery and Biosynthesis

This compound is a member of the nebramycin complex, a group of related aminoglycoside antibiotics produced by Streptomyces tenebrarius.[3][4] Initially, it was discovered that what was isolated from the fermentation broth was not this compound itself, but its precursor, 6"-O-carbamoylthis compound.[3] this compound is subsequently obtained through the chemical hydrolysis of this precursor.[3][5] The biosynthetic gene cluster for this compound in S. tenebrarius ATCC 17920 has been isolated and characterized, spanning approximately 33.9 kb and containing 24 open reading frames (ORFs).[6][7][8]

The biosynthesis of this compound originates from D-glucose.[9] A key intermediate in the pathway is 2-deoxystreptamine (DOS), which is a common structural moiety in many aminoglycoside antibiotics. The gene tbmA within the biosynthetic cluster has been identified to encode the 2-deoxy-scyllo-inosose (DOI) synthase, a critical enzyme in the formation of the DOS core.[6][7][8] The proposed biosynthetic pathway involves a series of enzymatic reactions including transamination, glycosylation, and modification steps to assemble the final this compound molecule.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed pathway for the biosynthesis of this compound in Streptomyces tenebrarius.

Tobramycin_Isolation_Workflow Fermentation Fermentation of S. tenebrarius Filtration Filtration of Broth Fermentation->Filtration Adsorption Cation Exchange Resin Adsorption Filtration->Adsorption Elution Elution with Ammonia Water Adsorption->Elution Concentration1 Concentration of Eluent Elution->Concentration1 Hydrolysis Alkaline Hydrolysis Concentration1->Hydrolysis pH_Adjustment pH Adjustment Hydrolysis->pH_Adjustment Chromatography Chromatographic Purification pH_Adjustment->Chromatography Concentration2 Concentration Chromatography->Concentration2 Crystallization Crystallization/ Spray Drying Concentration2->Crystallization Tobramycin_Final Finished this compound Crystallization->Tobramycin_Final

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Tobramycin, an aminoglycoside antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure

This compound is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. Its structure consists of a central 2-deoxystreptamine ring linked to two amino sugars, garosamine and 3'-deoxykanosamine.

IUPAC Name: (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol.[1]

Stereochemistry: The molecule possesses a complex stereochemistry with multiple chiral centers, which is crucial for its biological activity. The specific spatial arrangement of its amino and hydroxyl groups dictates its binding affinity to the bacterial ribosome.

Below is a logical diagram illustrating the core structural components of this compound.

G Logical Structure of this compound This compound This compound Aminoglycoside_Antibiotic Aminoglycoside_Antibiotic This compound->Aminoglycoside_Antibiotic Core_Structure Core_Structure This compound->Core_Structure Amino_Sugars Amino_Sugars Core_Structure->Amino_Sugars Deoxystreptamine_Ring 2-Deoxystreptamine Ring Core_Structure->Deoxystreptamine_Ring Garosamine Garosamine Amino_Sugars->Garosamine 3_Deoxykanosamine 3'-Deoxykanosamine Amino_Sugars->3_Deoxykanosamine

Caption: Logical breakdown of this compound's core structure.

Physicochemical Properties

The physicochemical properties of this compound are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

PropertyValueExperimental Protocol
Molecular Formula C₁₈H₃₇N₅O₉Mass Spectrometry
Molecular Weight 467.52 g/mol Mass Spectrometry
Melting Point 178 °CDifferential Scanning Calorimetry (DSC) is a common method. The sample is heated at a constant rate, and the temperature at which the solid-to-liquid phase transition occurs is recorded as the melting point.
pKa Values N-1: 7.55, N-3: 6.70, N-2': 7.75, N-6': 9.10, N-3'': 7.68The pKa values of the individual amino groups are determined using multinuclear NMR spectroscopy, such as ¹H, ¹³C, and ¹⁵N HMBC NMR. This involves titrating a solution of this compound and monitoring the chemical shifts of the respective nuclei as a function of pH.
Aqueous Solubility 94 mg/mL at 25°CA synthetic method can be employed where a known mass of this compound is added to a specific volume of water at a constant temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved this compound is then determined, often by spectrophotometry or chromatography.
Octanol-Water Partition Coefficient (Log P) -6.2The Log P value is determined by measuring the equilibrium distribution of this compound between n-octanol and water. The concentrations in both phases are quantified, and the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase is calculated.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves a series of steps that ultimately disrupt essential cellular functions, leading to cell death.

The primary target of this compound is the bacterial ribosome. It binds to the 30S ribosomal subunit and can also affect the 50S subunit, which interferes with the formation of the 70S initiation complex.[2] This binding has several downstream consequences:

  • Inhibition of Initiation: this compound blocks the formation of the initiation complex, preventing the start of protein synthesis.

  • mRNA Misreading: The binding of this compound to the ribosome causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Disruption of Polysomes: this compound can cause the breakdown of polysomes (complexes of a single mRNA with multiple ribosomes) into non-functional monosomes.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

G This compound's Mechanism of Action cluster_bacterium Bacterial Cell Tobramycin_Entry This compound Enters Cell Ribosome Bacterial Ribosome (70S) Tobramycin_Entry->Ribosome Inhibition Inhibition of Initiation Tobramycin_Entry->Inhibition binds to 30S Misreading mRNA Misreading Tobramycin_Entry->Misreading causes 30S_Subunit 30S Subunit Ribosome->30S_Subunit 50S_Subunit 50S Subunit Ribosome->50S_Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis 50S_Subunit->Protein_Synthesis mRNA mRNA mRNA->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death disruption leads to Inhibition->Protein_Synthesis blocks Nonfunctional_Proteins Non-functional Proteins Misreading->Nonfunctional_Proteins Nonfunctional_Proteins->Cell_Death

Caption: Signaling pathway of this compound's antibacterial action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard experimental workflow to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain is the broth microdilution method.

G MIC Determination Workflow Start Start Prepare_this compound Prepare Serial Dilutions of this compound Start->Prepare_this compound Inoculate_Bacteria Inoculate with Standardized Bacterial Suspension Prepare_this compound->Inoculate_Bacteria Incubate Incubate at 37°C for 18-24 hours Inoculate_Bacteria->Incubate Observe_Growth Observe for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination of this compound.

Protocol:

  • Prepare this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically sterile water or broth.

  • Serial Dilutions: Serial twofold dilutions of the this compound stock solution are made in a 96-well microtiter plate containing a nutrient broth (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This guide provides foundational technical information on this compound for scientific and developmental applications. Further in-depth studies are recommended for specific research and clinical contexts.

References

An In-depth Technical Guide to the Biosynthesis and Chemical Synthesis of Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic and chemical synthesis pathways of tobramycin, a critical aminoglycoside antibiotic. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information, including experimental protocols, quantitative data, and visual pathway representations, to support further research and development efforts in this field.

Introduction to this compound

This compound is a potent, broad-spectrum aminoglycoside antibiotic used in the treatment of severe Gram-negative bacterial infections. It is a natural product derived from the fermentation of the actinomycete Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius).[1][2] Its structure consists of a central 2-deoxystreptamine (DOS) ring linked to two amino sugars. Understanding its production through both biological and chemical routes is crucial for optimizing yield, developing novel derivatives, and ensuring a stable supply of this essential medicine.

This compound Biosynthesis

The biosynthesis of this compound is a complex enzymatic process orchestrated by a dedicated gene cluster in S. tenebrarius. The natural product is carbamoylthis compound, which is then chemically hydrolyzed to yield this compound.[1][2]

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located in a specific gene cluster. Sequencing of the S. tenebrarius genome has revealed a cluster of genes, including tbmA, tbmB, tbmC, and tbmD, which are predicted to encode the core enzymatic machinery for the synthesis of the this compound backbone.[2][3] Additionally, genes such as tacA (also known as tobZ) are involved in modifying the core structure, for instance, by carbamoylation.[2][4]

The Biosynthetic Pathway

The biosynthesis of this compound begins with the central precursor, glucose-6-phosphate, and proceeds through a series of enzymatic reactions to form the final carbamoylated product. The key intermediate in this pathway is 2-deoxystreptamine (DOS).

The proposed biosynthetic pathway is as follows:

  • Formation of 2-deoxy-scyllo-inosose (DOI): The enzyme DOI synthase, encoded by tbmA, catalyzes the conversion of glucose-6-phosphate to DOI.[2][3]

  • First Amination: L-glutamine:DOI aminotransferase, the product of the tbmB gene, facilitates the first amination of DOI.[2][3]

  • Reduction: An NADH-dependent dehydrogenase, encoded by tbmC, is proposed to catalyze the reduction of the intermediate.[2][3]

  • Second Amination: A second aminotransferase is required to produce the fully aminated 2-deoxystreptamine (DOS) core.

  • Glycosylation: The DOS core is then glycosylated by a glycosyltransferase, encoded by tbmD, which attaches the sugar moieties.[2][3]

  • Carbamoylation: The final step in the natural pathway is the carbamoylation of the this compound precursor, catalyzed by the carbamoyltransferase TobZ (tacA), to form carbamoylthis compound.[2][4]

The final active form of this compound is obtained by the alkaline hydrolysis of carbamoylthis compound during the purification process.[1]

Tobramycin_Biosynthesis G6P Glucose-6-Phosphate DOI 2-deoxy-scyllo-inosose (DOI) G6P->DOI TbmA (DOI Synthase) Amino_DOI Aminated DOI Intermediate DOI->Amino_DOI TbmB (Aminotransferase) Reduced_Int Reduced Intermediate Amino_DOI->Reduced_Int TbmC (Dehydrogenase) DOS 2-deoxystreptamine (DOS) Reduced_Int->DOS Aminotransferase Glyco_DOS Glycosylated DOS DOS->Glyco_DOS TbmD (Glycosyltransferase) Carbamoyl_this compound Carbamoylthis compound Glyco_DOS->Carbamoyl_this compound TobZ (TacA) (Carbamoyltransferase) This compound This compound Carbamoyl_this compound->this compound Alkaline Hydrolysis Tobramycin_Semisynthesis KanamycinB Kanamycin B Protected_KanB Protected Kanamycin B KanamycinB->Protected_KanB Protection of -NH2 and -OH groups Tosyl_KanB 3'-O-Tosyl Protected KanB Protected_KanB->Tosyl_KanB Regioselective Tosylation Iodo_KanB 3'-Iodo Protected KanB Tosyl_KanB->Iodo_KanB Iodide Substitution Deoxy_KanB 3'-Deoxy Protected KanB Iodo_KanB->Deoxy_KanB Hydrogenolysis This compound This compound Deoxy_KanB->this compound Deprotection Purification_Workflow Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Cation_Exchange Cation Exchange Chromatography Culture_Filtrate->Cation_Exchange Elution Elution with Ammonia Water Cation_Exchange->Elution Carbamoyl_Tobramycin_Sol Carbamoylthis compound Solution Elution->Carbamoyl_Tobramycin_Sol Hydrolysis Alkaline Hydrolysis Carbamoyl_Tobramycin_Sol->Hydrolysis Crude_this compound Crude this compound Hydrolysis->Crude_this compound Purification Further Purification (Chromatography, Crystallization) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

References

Tobramycin's Bridge to Bacterial Demise: An In-Depth Guide to its Ribosomal RNA Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin, a potent aminoglycoside antibiotic, has been a stalwart in the fight against serious Gram-negative bacterial infections for decades.[1] Its bactericidal activity stems from its ability to disrupt the intricate process of protein synthesis, a fundamental pillar of bacterial survival.[2][3] This is achieved by binding to specific sites on the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[3][4] This technical guide provides a comprehensive exploration of the binding sites of this compound on ribosomal RNA (rRNA), the quantitative dynamics of this interaction, and the experimental methodologies employed to elucidate these critical molecular events.

At the heart of this compound's mechanism of action is its high-affinity binding to the bacterial 30S ribosomal subunit, a key component of the 70S ribosome.[1][5] This interaction, primarily within the A-site of the 16S rRNA, triggers a cascade of events that ultimately prove fatal to the bacterium.[6] By inducing misreading of the mRNA codon, this compound leads to the synthesis of non-functional or toxic proteins.[2][4] Furthermore, it inhibits the translocation of peptidyl-tRNA from the A-site to the P-site, stalling protein elongation, and also hinders the recycling of ribosomes after protein synthesis is complete.[4][7]

This compound Binding Sites on Ribosomal RNA

This compound, a 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, interacts with two primary locations on the bacterial ribosome:

  • Primary Binding Site: Helix 44 (h44) of the 16S rRNA (30S Subunit) : The most critical interaction occurs within the decoding A-site of the small ribosomal subunit.[8][7] this compound's rings I and II, a structurally conserved feature of many aminoglycosides, are instrumental in this binding.[9] Specifically, ring I intercalates into the major groove of h44, forming hydrogen bonds with key nucleotides such as A1408 and stacking on G1491.[9] This binding stabilizes a conformation where nucleotides A1492 and A1493 are bulged out, a state that mimics the binding of a cognate tRNA and leads to errors in codon reading.[8][6] Mutations in this region, such as A1408G, can confer high-level resistance to this compound.[7]

  • Secondary Binding Site: Helix 69 (H69) of the 23S rRNA (50S Subunit) : A secondary binding site for this compound has been identified in helix 69 of the large ribosomal subunit's 23S rRNA.[7][10] This helix is located at the interface of the 30S and 50S subunits and plays a role in intersubunit communication and ribosome recycling.[10] The binding of this compound to H69 is implicated in the inhibition of ribosome recycling, a crucial step for initiating new rounds of protein synthesis.[7][10] This interaction is thought to stabilize the 70S ribosome, preventing its dissociation into subunits.[10]

Quantitative Analysis of this compound-rRNA Binding

The affinity and inhibitory capacity of this compound for its ribosomal targets have been quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.

ParameterValueRibosomal TargetMethodReference
IC50 (Translocation Inhibition) 16 µMWild-type E. coli ribosomesToeprinting assay[9]
IC50 (Translocation Inhibition) 700 µMA1408G mutant E. coli ribosomesToeprinting assay[9]
Kd (Dissociation Constant) ~1.5–3 µM16S rRNA A-site subdomainMass Spectrometry[11]
Kd (Dissociation Constant) 0.2 ± 0.2 µMUnmodified E. coli H69 hairpinUV thermal melting[12]
Kd (Dissociation Constant) 8.8 ± 0.3 µMPool of selected RNA aptamersFluorescence assay[13]

Table 1: Inhibitory Concentration and Dissociation Constants of this compound

Experimental Protocols for Studying this compound-rRNA Interactions

The elucidation of this compound's binding sites and its impact on ribosomal function has been made possible through a combination of powerful experimental techniques.

X-ray Crystallography

This technique provides high-resolution structural information of the this compound-ribosome complex.

Methodology:

  • Crystallization: The 30S ribosomal subunit or a model RNA oligonucleotide containing the A-site is co-crystallized with this compound.

  • X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded.

  • Structure Determination: The diffraction data is processed to calculate an electron density map, from which the three-dimensional atomic structure of the this compound-RNA complex can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the solution structure of RNA-drug complexes and to identify specific points of interaction.

Methodology:

  • Sample Preparation: Isotopically labeled (e.g., 13C, 15N) RNA oligonucleotides representing the binding site are prepared.

  • Titration: this compound is titrated into the RNA sample.

  • Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY) are performed to detect changes in the chemical shifts and nuclear Overhauser effects of the RNA atoms upon this compound binding.

  • Structure Calculation: The collected data is used to calculate the three-dimensional structure of the complex in solution.

Chemical Probing and Footprinting

These methods identify the regions of RNA that are protected from chemical modification or enzymatic cleavage upon drug binding.

Methodology:

  • Complex Formation: The target rRNA is incubated with and without this compound.

  • Chemical Modification/Enzymatic Cleavage: The RNA is treated with a chemical agent (e.g., dimethyl sulfate) or an enzyme (e.g., RNase) that modifies or cleaves accessible nucleotides.

  • Analysis: The sites of modification or cleavage are identified, typically by primer extension followed by gel electrophoresis. Regions where this compound binding protects the RNA from modification or cleavage are identified as part of the binding site.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (rRNA), allowing for the determination of thermodynamic parameters.

Methodology:

  • Sample Preparation: A solution of the rRNA target is placed in the sample cell of the calorimeter, and a solution of this compound is placed in the injection syringe.

  • Titration: Small aliquots of the this compound solution are injected into the rRNA solution.

  • Heat Measurement: The heat released or absorbed during the binding reaction is measured.

  • Data Analysis: The resulting data is fit to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry of the interaction.

Visualizing Molecular Interactions and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Tobramycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_effects Consequences of Binding 30S_Subunit 30S Subunit mRNA_Misreading mRNA Misreading 30S_Subunit->mRNA_Misreading Translocation_Inhibition Translocation Inhibition 30S_Subunit->Translocation_Inhibition 50S_Subunit 50S Subunit Ribosome_Recycling_Inhibition Ribosome Recycling Inhibition 50S_Subunit->Ribosome_Recycling_Inhibition This compound This compound This compound->30S_Subunit Binds to h44 (Primary Site) This compound->50S_Subunit Binds to H69 (Secondary Site) Bacterial_Cell_Death Bacterial Cell Death mRNA_Misreading->Bacterial_Cell_Death Translocation_Inhibition->Bacterial_Cell_Death Ribosome_Recycling_Inhibition->Bacterial_Cell_Death Experimental_Workflow cluster_structure Structural Analysis cluster_binding Binding Site & Affinity Xray X-ray Crystallography Structure High-Resolution 3D Structure of this compound-rRNA Complex Xray->Structure NMR NMR Spectroscopy NMR->Structure Drug_Design Informed Drug Design & Development Structure->Drug_Design Footprinting Chemical Probing/ Footprinting Binding_Site Identification of Binding Nucleotides Footprinting->Binding_Site ITC Isothermal Titration Calorimetry (ITC) Affinity Determination of Binding Affinity (Kd) ITC->Affinity Binding_Site->Drug_Design Affinity->Drug_Design

References

Structural Analogs of Tobramycin: A Technical Guide to Synthesis, Activity, and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin, a potent aminoglycoside antibiotic, has long been a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. However, the emergence of widespread antibiotic resistance, primarily driven by enzymatic modification of the drug, has necessitated the development of novel this compound analogs. This guide provides an in-depth overview of the structural modifications of this compound, their resulting biological activities, and the key experimental protocols for their synthesis and evaluation.

Structural Modifications and Structure-Activity Relationships

The majority of structural modifications to this compound have focused on the 6''-position of the aminoglycoside scaffold. This is a strategic choice as this position is often a target for bacterial resistance enzymes. By modifying this site, it is possible to create analogs that can evade these resistance mechanisms while retaining or even enhancing antibacterial potency.

6''-Position Modifications

Aminoalkylamino and Guanidinoalkylamino Derivatives:

The introduction of aminoalkylamine or guanidinoalkylamine residues at the 6''-position has been shown to yield compounds with significant activity, particularly against resistant strains of P. aeruginosa.[1][4] While the introduction of an ethylenediamine side chain at this position can slightly decrease activity against some reference strains, it markedly improves potency against resistant clinical isolates.[1] For instance, 6''-aminoethylamino and 6''-guanidinoethylamino substituted this compound derivatives have demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) against multidrug-resistant P. aeruginosa compared to the parent this compound.[1]

Thioether Derivatives:

Another successful strategy involves the attachment of various thioether groups to the 6''-position. This has led to the identification of analogs with enhanced antibacterial activity and, in some cases, novel antifungal properties. The length of the alkyl chain in these thioether analogs is a critical determinant of their activity. For example, a C14 alkyl chain has been shown to exhibit the most potent antibacterial activity among a series of aliphatic-substituted analogs.[5] Interestingly, attaching longer alkyl chains (e.g., C12 and C14) can also confer broad-spectrum antifungal activity, a property not observed in the parent this compound molecule.[6] These amphiphilic this compound analogs appear to act by disrupting the fungal membrane.[6]

Other Modifications

Conjugates with Other Molecules:

This compound has also been conjugated with other molecules to enhance its activity or confer new properties. For example, conjugation with proline-rich antimicrobial peptides (PrAMPs) has been explored to create hybrid molecules with a dual mechanism of action.[7] Similarly, this compound has been linked to the iron chelator deferiprone to create conjugates that can synergize with other antibiotics against P. aeruginosa.

Data Presentation: Antibacterial Activity of this compound Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and several of its structural analogs against a panel of bacterial strains. This data allows for a direct comparison of the in vitro efficacy of these compounds.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound S. aureus ATCC 292130.12–1[1]
E. coli ATCC 259220.25–1[1]
P. aeruginosa ATCC 278530.25–1[1]
P. aeruginosa 21653 (resistant)>128[1]
P. aeruginosa 21571 (resistant)>128[1]
6''-aminoethylamino-tobramycin P. aeruginosa 21653 (resistant)16–32[1]
P. aeruginosa 21571 (resistant)16–32[1]
6''-guanidinoethylamino-tobramycin P. aeruginosa 21653 (resistant)16–32[1]
P. aeruginosa 21571 (resistant)16–32[1]
6''-C4-thioether-tobramycin L. monocytogenes ATCC 191152.3-4.7[6]
M. smegmatis MC2 155<0.3[6]
S. aureus NorA2.3-4.7[6]
S. epidermidis ATCC 122282.3-4.7[6]
H. influenzae ATCC 519072.3-4.7[6]
6''-C14-thioether-tobramycin E. faecium (TOB-resistant)Potent Activity[5]
S. pyogenesPotent Activity[5]

Experimental Protocols

Synthesis of 6''-Modified this compound Analogs

A general synthetic strategy for modifying the 6''-position of this compound involves a four-step process:[1]

  • Protection of Amino Groups: All five amino groups of this compound are first protected, for example, by reacting with benzyl chloroformate (CbzCl) or di-tert-butyl dicarbonate ((Boc)2O).[1][8]

  • Activation of the 6''-Hydroxyl Group: The primary hydroxyl group at the 6''-position is selectively activated to transform it into a good leaving group. This can be achieved by reacting with agents like 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl-Cl).[8]

  • Nucleophilic Substitution: The activated 6''-position is then subjected to nucleophilic substitution with the desired moiety. For example, reaction with a thiol will yield a thioether derivative, while reaction with an aminoalkylamine will introduce that specific side chain.[1][8]

  • Deprotection: Finally, the protecting groups on the amino functions are removed, typically under acidic conditions (e.g., with trifluoroacetic acid for Boc groups), to yield the final this compound analog.[8]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[9]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the appropriate growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Stock solution of the test compound (this compound analog)

  • Sterile diluents

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate. This is typically done by adding 100 µL of broth to all wells, followed by adding 100 µL of a 2x concentrated stock of the test compound to the first well. After mixing, 100 µL is transferred to the second well, and this process is repeated down the plate to create a concentration gradient.[10]

  • Inoculum Preparation: The bacterial strain to be tested is grown in broth to a specific optical density (e.g., an A600 corresponding to a 0.5 McFarland standard). This culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[11]

  • Inoculation: Each well (except for a sterility control) is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[9]

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9][11] This can be assessed visually or by using a plate reader to measure optical density.[10]

In Vitro Protein Synthesis Inhibition Assay

This assay is crucial for confirming that the novel this compound analogs retain the same mechanism of action as the parent drug.

Principle:

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein (e.g., luciferase or green fluorescent protein) in an in vitro transcription/translation system.[7][8] These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).

General Procedure:

  • An in vitro transcription/translation reaction mix is prepared.

  • The test compound (this compound analog) is added at various concentrations.

  • The reaction is initiated by adding a DNA or mRNA template for the reporter protein.

  • The reaction is incubated under appropriate conditions to allow for protein synthesis.

  • The amount of reporter protein produced is quantified. For luciferase, this is done by adding luciferin and measuring the resulting luminescence.[7] For GFP, fluorescence is measured.[8]

  • A decrease in the amount of reporter protein produced in the presence of the test compound indicates inhibition of protein synthesis.

Visualizations

Synthesis_Workflow This compound This compound Protection Protection of Amino Groups (e.g., (Boc)2O) This compound->Protection Activation Activation of 6''-OH (e.g., Trisyl-Cl) Protection->Activation Substitution Nucleophilic Substitution (e.g., R-SH or R-NH2) Activation->Substitution Deprotection Deprotection (e.g., TFA) Substitution->Deprotection Analog 6''-Modified this compound Analog Deprotection->Analog

Caption: Generalized synthetic workflow for 6''-modification of this compound.

Screening_Workflow Synthesis Synthesis of this compound Analog MIC MIC Determination (Broth Microdilution) Synthesis->MIC Resistant_Strains Testing against Resistant Strains MIC->Resistant_Strains Mechanism Mechanism of Action Studies (Protein Synthesis Inhibition) Resistant_Strains->Mechanism Cytotoxicity Cytotoxicity Assays Mechanism->Cytotoxicity

Caption: Workflow for antibacterial activity screening of this compound analogs.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 30S_Subunit->Inhibition 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Tobramycin_Analog This compound or Analog Tobramycin_Analog->30S_Subunit Binds to A-site Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition->Protein_Synthesis Inhibits

Caption: Mechanism of action of this compound analogs at the bacterial ribosome.

Conclusion

The development of structural analogs of this compound is a critical endeavor in the fight against antibiotic resistance. Modifications at the 6''-position have proven to be a particularly fruitful strategy, yielding compounds with enhanced activity against resistant pathogens and even novel antifungal properties. The methodologies outlined in this guide provide a framework for the synthesis, evaluation, and characterization of new this compound derivatives. Future research in this area will likely focus on further optimizing the substituents at the 6''-position, exploring other sites for modification, and developing novel this compound conjugates to expand their therapeutic potential.

References

Methodological & Application

Application Note and Protocol: Preparation of Tobramycin Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobramycin is an aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius.[1] Its mechanism of action involves binding to the 30S ribosomal subunit, which inhibits protein synthesis in susceptible bacteria, leading to a bactericidal effect.[1][2] this compound is effective against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive organisms like Staphylococcus aureus.[2]

Accurate and consistent preparation of antibiotic stock solutions is fundamental for the reproducibility of in vitro experiments, such as Minimum Inhibitory Concentration (MIC) assays, time-kill studies, and cell-based assays. This document provides a detailed protocol for the preparation, quality control, and storage of this compound stock solutions for research use.

Materials and Equipment

  • This compound powder (or this compound Sulfate)

  • Sterile, deionized, or Milli-Q water

  • Analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Syringes (10 mL, 20 mL, or 50 mL)

  • Sterile syringe filters (0.22 µm pore size, nylon or cellulose acetate)[3]

  • Micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

This compound Properties and Solution Parameters

Quantitative data regarding this compound is summarized in the table below for easy reference.

ParameterValue / RecommendationSource(s)
Molecular Formula C₁₈H₃₇N₅O₉[2][4]
Molecular Weight 467.52 g/mol [2]
Recommended Solvent Sterile Water[5][6][7]
Solubility in Water Up to 100 mg/mL[6]
Solubility in PBS (pH 7.2) Approx. 10 mg/mL[2]
Typical Stock Conc. 10 mg/mL to 50 mg/mL[3][7][8]
Sterilization Method 0.22 µm Syringe Filtration[6][9]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution

This protocol outlines the steps to prepare a high-concentration primary stock solution.

Calculation: To prepare 10 mL of a 50 mg/mL stock solution: Volume (mL) x Concentration (mg/mL) = Mass (mg) 10 mL x 50 mg/mL = 500 mg of this compound powder

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh 500 mg of this compound powder using an analytical balance and a sterile weigh boat.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add approximately 8 mL of sterile water to the tube.

  • Close the tube tightly and vortex until the powder is completely dissolved.[9] The solution should be clear.

  • Adjust the final volume to 10 mL with sterile water.

  • Draw the entire solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.[9]

  • Filter the solution into a new sterile 15 mL or 50 mL conical tube. This step sterilizes the stock solution.

  • Aliquot the sterile stock solution into smaller, pre-labeled sterile microcentrifuge tubes (e.g., 500 µL per tube).[9] Aliquoting prevents contamination of the entire stock and minimizes freeze-thaw cycles.[3]

  • Store the aliquots at the appropriate temperature (see Section 6.0 for storage details).

G Diagram 1: Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sterile Sterilization & Aliquoting cluster_store Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve vortex 3. Vortex Until Dissolved dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store at Recommended Temperature aliquot->store G Diagram 2: Workflow for Broth Microdilution MIC Assay stock Prepare this compound Working Solutions plate Dispense Serial Dilutions into 96-Well Plate stock->plate add_inoculum Inoculate Wells with Bacterial Suspension plate->add_inoculum inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate Plate (e.g., 37°C for 18-24h) add_inoculum->incubate read Read Plate for Visible Growth (Turbidity) incubate->read determine Determine MIC Value read->determine

References

Application Notes and Protocols: Tobramycin in Cystic Fibrosis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tobramycin in cystic fibrosis (CF) research models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of this compound and novel anti-pseudomonal agents.

Introduction

Cystic fibrosis is a genetic disorder characterized by chronic bacterial infections in the lungs, with Pseudomonas aeruginosa being a primary pathogen.[1][2] this compound, an aminoglycoside antibiotic, is a cornerstone of CF therapy, particularly for managing chronic P. aeruginosa infections.[1][3] It is administered both intravenously for acute exacerbations and via inhalation for chronic suppressive therapy.[1][4] This document outlines key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound's application in CF research.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Cystic Fibrosis Patients
ParameterValuePatient PopulationAdministration RouteSource
Mean Peak Serum Concentration 4.4 µg/mL (0.5-1 hr post-infusion)15 CF PatientsIntravenous (5-7.5 mg/kg/day)[4]
Mean Trough Serum Concentration 0.8 µg/mL (7.5-8 hr post-infusion)15 CF PatientsIntravenous (5-7.5 mg/kg/day)[4]
Target AUC24 70-100 mg·h/literPediatric CF PatientsIntravenous[5]
Target Cmax/MIC Ratio ≥10Pediatric CF PatientsIntravenous[5]
Sputum Concentration (Inhaled) >1000 times higher than serumCF PatientsInhalation[6]
Peak Sputum Concentration (Bioactive) Significantly lower than total concentration20 CF ParticipantsInhalation (300 mg twice daily)[7]
Clearance (Typical Value) 0.252 L/hr/kg^0.75Pediatric CF Patients (<5 years)Intravenous[8]
Central Volume of Distribution 0.308 L/kgPediatric CF Patients (<5 years)Intravenous[8]
Table 2: Efficacy of this compound in Clinical and In Vitro Models
Efficacy EndpointResultModel/Study PopulationThis compound RegimenSource
Improvement in FEV1 % predicted 9.7 percentage points higher than placebo71 CF Patients600 mg aerosolized for 28 days[9]
Improvement in FEV1 % predicted 5.9% mean treatment difference (vs. placebo)62 CF Patients (6-21 years)Inhalation Powder (TIP) for one cycle[10]
Reduction in P. aeruginosa Sputum Density Factor of 100 decrease71 CF Patients600 mg aerosolized for 28 days[9]
Reduction in P. aeruginosa Sputum Density -1.2 log10 CFU/g62 CF Patients (6-21 years)Inhalation Powder (TIP) for one cycle[10]
Inhibition of Biofilm Formation (P. aeruginosa PAO1 on CFBE cells) ~4 log units reduction in CFU/wellIn vitro co-culture model1000 mg/L[11]
MIC for P. aeruginosa isolates All inhibited by 4 µg/mLSputum from 15 CF patientsN/A[4]
MIC for P. aeruginosa PAO1-N 1 mg/LLaboratory StrainN/A[12]
MIC for P. aeruginosa C24 (clinical isolate) 32 mg/LClinical StrainN/A[12]

Experimental Protocols

Protocol 1: In Vitro Biofilm Inhibition Assay on CF Bronchial Epithelial (CFBE) Cells

This protocol is adapted from a study investigating the effect of this compound on P. aeruginosa biofilms formed on CF-derived human airway cells.[11]

1. Cell Culture:

  • Culture human bronchial epithelial cells homozygous for the ΔF508-CFTR mutation (CFBE41o-) in appropriate cell culture flasks.
  • Seed the CFBE cells onto 24-well plates and grow to confluence.

2. Bacterial Preparation:

  • Grow P. aeruginosa (e.g., PAO1 laboratory strain or clinical isolates) in a suitable broth medium overnight at 37°C with shaking.
  • Dilute the overnight culture to the desired concentration (e.g., 10^7 CFU/mL) in cell culture medium without antibiotics.

3. Co-culture and Treatment:

  • Inoculate the confluent CFBE cell monolayers with the bacterial suspension.
  • One hour after bacterial inoculation, add this compound to the wells at the desired concentration (e.g., 1000 mg/L) to prevent biofilm formation.[11] A no-antibiotic control should be included.
  • Incubate the co-culture for 5 hours.

4. Quantification of Viable Bacteria:

  • After incubation, lyse the CFBE cells with a gentle detergent (e.g., Triton X-100) to release intracellular and attached bacteria.
  • Perform serial dilutions of the lysate and plate on appropriate agar plates (e.g., Luria-Bertani agar).
  • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the number of viable bacteria.

Protocol 2: Sputum this compound Concentration Measurement

This protocol is based on a study measuring total and bioactive this compound concentrations in the sputum of CF patients.[7]

1. Sputum Collection:

  • Collect expectorated sputum samples from CF patients at specified time points (e.g., trough and peak concentrations) relative to inhaled this compound administration.
  • Alternatively, induce sputum if patients are non-productive.

2. Sample Processing:

  • Homogenize the sputum samples to ensure uniform consistency.

3. Measurement of Total this compound Concentration (HPLC):

  • Use high-pressure liquid chromatography (HPLC) to quantify the total concentration of this compound in the processed sputum samples. This method measures both bound and unbound drug.

4. Measurement of Bioactive this compound Concentration (Bioassay):

  • Perform a bioassay to determine the biologically active concentration of this compound.
  • This typically involves measuring the inhibition of a this compound-susceptible indicator bacterial strain by the sputum sample and comparing the zone of inhibition to a standard curve of known this compound concentrations.

Signaling Pathways and Mechanisms of Action

This compound exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[3] This disruption leads to errors in translation and ultimately cell death.

Tobramycin_Mechanism_of_Action

Resistance to this compound in P. aeruginosa is a significant clinical challenge. The primary mechanisms of resistance include enzymatic modification of the antibiotic, reduced outer membrane permeability, and active efflux of the drug.[2][13] The MexXY-OprM efflux pump is a key player in adaptive resistance to aminoglycosides.[14][15]

Tobramycin_Resistance_Mechanisms This compound This compound Enzymatic_Modification Enzymatic_Modification This compound->Enzymatic_Modification Inactivation Reduced_Permeability Reduced_Permeability This compound->Reduced_Permeability Blocked Entry Efflux_Pump Efflux_Pump This compound->Efflux_Pump Expulsion Efflux_Pump->this compound

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a novel anti-pseudomonal compound in a CF research model, using this compound as a benchmark control.

Experimental_Workflow Start Start: Novel Compound Identification MIC_Determination MIC Determination vs. P. aeruginosa strains Start->MIC_Determination In_Vitro_Biofilm In Vitro Biofilm Assays (Protocol 1) MIC_Determination->In_Vitro_Biofilm Cytotoxicity Cytotoxicity Assays on CFBE cells MIC_Determination->Cytotoxicity Animal_Model In Vivo Efficacy in CF Animal Model In_Vitro_Biofilm->Animal_Model Cytotoxicity->Animal_Model PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Animal_Model->PK_PD_Analysis End End: Candidate for Further Development PK_PD_Analysis->End

References

Application Notes and Protocols: Utilizing Tobramycin for Biofilm Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the aminoglycoside antibiotic, tobramycin, as a tool to study and prevent bacterial biofilm formation. This document outlines detailed experimental protocols, presents quantitative data on this compound's efficacy, and illustrates the key signaling pathways involved.

Introduction to this compound and Biofilm Formation

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth confers significant protection to bacteria, rendering them highly resistant to conventional antimicrobial agents and host immune responses. The opportunistic pathogen Pseudomonas aeruginosa is a notorious biofilm former, frequently implicated in chronic infections, particularly in cystic fibrosis patients.

This compound, a potent aminoglycoside antibiotic, is a cornerstone in the management of P. aeruginosa infections. It primarily acts by inhibiting bacterial protein synthesis[1]. While effective against planktonic (free-swimming) bacteria, its efficacy against biofilms is often diminished. However, this compound remains a critical agent for both treatment and research into biofilm dynamics. Sub-inhibitory concentrations of this compound have been observed to paradoxically stimulate biofilm formation in some cases, making it a valuable tool for studying the molecular mechanisms underpinning this complex process[2][3][4]. Understanding the interactions between this compound and bacterial signaling networks that control biofilm development is crucial for designing more effective anti-biofilm strategies.

Quantitative Data on this compound's Anti-Biofilm Activity

The efficacy of this compound against biofilms is typically quantified by determining the Minimum Biofilm Eradication Concentration (MBEC), which is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This value is often significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic bacteria.

Table 1: this compound MBEC against Pseudomonas aeruginosa Biofilms

Bacterial StrainGrowth SubstrateExposure Time (hr)MBEC (µg/mL)Reference
P. aeruginosa (Clinical Isolate)Muscle Tissue24100-750[5]
P. aeruginosa (Clinical Isolate)Bone Tissue24100-750[5]
P. aeruginosa (Clinical Isolate)Muscle Tissue72100-750[5]
P. aeruginosa (Clinical Isolate)Bone Tissue72100-750[5]
P. aeruginosa PAO1Polystyrene242000[6]
P. aeruginosa PAO1Polystyrene120≤ 250[6]

Table 2: Effect of Sub-Inhibitory this compound on P. aeruginosa Biofilm Formation

Bacterial StrainThis compound Concentration (µg/mL)ObservationReference
P. aeruginosa H1030.5 - 1.0Increased biofilm formation[3]
P. aeruginosa (CF Isolate)Sub-MICEnhancement of biofilm[4][7]
P. aeruginosa PA14 on CFBE cells1Inhibition of virulence without affecting CFU[8]

Signaling Pathways Modulated by this compound

This compound has been shown to influence key bacterial signaling pathways that regulate biofilm formation, most notably Quorum Sensing (QS) and cyclic di-guanosine monophosphate (c-di-GMP) signaling.

Quorum Sensing

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. In P. aeruginosa, QS systems, particularly the las and rhl systems, are crucial for virulence and biofilm maturation. Exposure to this compound can modulate QS. For instance, sub-inhibitory concentrations have been shown to increase the production of QS molecules, which can, in turn, enhance the release of extracellular DNA (eDNA), a key component of the biofilm matrix[2]. Paradoxically, mutations in the master QS regulator, lasR, are often found in chronic infections treated with this compound, suggesting complex epistatic interactions influence antibiotic resistance[9][10][11].

QuorumSensing_this compound cluster_bacterium Pseudomonas aeruginosa This compound This compound (Sub-inhibitory) QS_molecules Increased QS Molecules This compound->QS_molecules stimulates lasR_mutants Selection for lasR mutants This compound->lasR_mutants selects for eDNA_release Increased eDNA Release QS_molecules->eDNA_release promotes Biofilm_Formation Enhanced Biofilm Formation eDNA_release->Biofilm_Formation contributes to

This compound's Influence on Quorum Sensing
Cyclic di-GMP Signaling

Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a central role in regulating the transition between motile and sessile lifestyles. High intracellular levels of c-di-GMP generally promote biofilm formation and inhibit motility. This compound can act as an external signal that modulates c-di-GMP levels. Some studies suggest that aminoglycosides can trigger an increase in c-di-GMP, leading to enhanced biofilm formation[7][12]. This can occur through the modulation of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for c-di-GMP synthesis and degradation, respectively. For example, the protein Arr, a c-di-GMP phosphodiesterase, has been implicated in the biofilm response to aminoglycosides[7][12].

c_di_GMP_this compound This compound This compound Arr_PDE Arr (Phosphodiesterase) This compound->Arr_PDE may inhibit DGCs Diguanylate Cyclases (DGCs) This compound->DGCs may activate c_di_GMP Increased c-di-GMP Arr_PDE->c_di_GMP degrades DGCs->c_di_GMP synthesizes Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation promotes Motility Motility c_di_GMP->Motility inhibits

This compound's Impact on c-di-GMP Signaling

Experimental Protocols

The following are detailed protocols for common assays used to investigate the effect of this compound on biofilm formation and eradication.

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm[5][13][14][15].

Materials:

  • 96-well plate with peg lid (e.g., MBEC™ Assay plate)

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Sterile phosphate-buffered saline (PBS)

  • 96-well microtiter plates (for challenge and recovery steps)

  • Sonicator

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow a fresh overnight culture of the bacterial strain in the appropriate medium. Dilute the culture to a starting OD₆₀₀ of 0.1 (approximately 10⁸ CFU/mL).

  • Biofilm Formation: Add 150 µL of the diluted bacterial culture to each well of the 96-well plate. Place the peg lid onto the plate, ensuring the pegs are submerged in the culture. Incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs.

  • Rinsing: After incubation, gently remove the peg lid and rinse it by immersing the pegs in a 96-well plate containing 200 µL of sterile PBS per well to remove planktonic bacteria.

  • Antimicrobial Challenge: Prepare a 96-well "challenge" plate containing serial dilutions of this compound in fresh growth medium (200 µL per well). Transfer the peg lid with the biofilms into this challenge plate. Include a positive control (biofilm with no antibiotic) and a negative control (no biofilm, no antibiotic).

  • Incubation: Incubate the challenge plate for a specified duration (e.g., 6, 24, or 72 hours) at 37°C[5].

  • Recovery: After the challenge, rinse the peg lid again in PBS. Place the peg lid into a "recovery" 96-well plate containing 200 µL of fresh, sterile growth medium in each well.

  • Dislodging Biofilm: Place the recovery plate with the peg lid in a sonicator bath for 5-10 minutes to dislodge the surviving biofilm bacteria from the pegs into the recovery medium.

  • Quantification: Transfer the bacterial suspension from the recovery plate to a new 96-well plate and measure the optical density (e.g., at 600 nm) using a plate reader. The MBEC is the lowest concentration of this compound that results in no bacterial growth (no increase in turbidity) after incubation. Alternatively, perform serial dilutions and plate for colony-forming unit (CFU) counting.

MBEC_Workflow A 1. Inoculum Preparation B 2. Biofilm Growth on Pegs (24-48h) A->B C 3. Rinse Planktonic Cells B->C D 4. This compound Challenge (Serial Dilutions) C->D E 5. Incubation (e.g., 24h) D->E F 6. Rinse Pegs E->F G 7. Place Pegs in Recovery Medium F->G H 8. Sonicate to Dislodge Biofilm G->H I 9. Quantify Growth (OD or CFU) H->I J Determine MBEC I->J

MBEC Assay Experimental Workflow
Protocol 2: Crystal Violet (CV) Biofilm Quantification Assay

This is a simple and high-throughput method to quantify the total biofilm biomass[16][17][18][19].

Materials:

  • 96-well flat-bottom microtiter plate

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Sterile PBS or water

  • Plate reader

Procedure:

  • Inoculum and Treatment: Prepare a bacterial inoculum as described for the MBEC assay. In a 96-well plate, add 100 µL of bacterial suspension to each well. Add 100 µL of medium containing the desired concentrations of this compound (or medium alone for controls).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Gently discard the liquid content from the wells. Wash the wells three times with 200 µL of sterile PBS or water to remove planktonic and loosely attached bacteria. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining liquid.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again three times with PBS or water.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

CrystalViolet_Workflow A 1. Inoculate Plate with Bacteria & this compound B 2. Incubate to Form Biofilm (24-48h) A->B C 3. Wash to Remove Planktonic Cells B->C D 4. Stain with 0.1% Crystal Violet C->D E 5. Wash Excess Stain D->E F 6. Air Dry Plate E->F G 7. Solubilize Stain with 30% Acetic Acid F->G H 8. Measure Absorbance (570-595 nm) G->H I Quantify Biofilm Biomass H->I

Crystal Violet Assay Workflow
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of cells within the biofilm after this compound treatment[20][21][22][23].

Materials:

  • Glass-bottom dishes or flow cells

  • Bacterial strain (can be engineered to express a fluorescent protein like GFP)

  • Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)

  • This compound solution

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., in a glass-bottom dish or a flow cell) for a desired period.

  • This compound Treatment: Treat the mature biofilms with the desired concentration of this compound for a specific duration.

  • Staining: After treatment, gently rinse the biofilm. If not using a fluorescently tagged strain, stain the biofilm with a viability stain kit (e.g., LIVE/DEAD™ BacLight™) according to the manufacturer's instructions. SYTO 9 (green) stains all cells, while propidium iodide (red) only enters cells with compromised membranes (dead cells).

  • Imaging: Mount the sample on the confocal microscope. Acquire z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters for the chosen fluorophores.

  • Image Analysis: Use imaging software (e.g., ImageJ, Volocity) to reconstruct 3D images of the biofilm. This allows for the analysis of biofilm structure (thickness, biovolume) and the spatial distribution of live and dead cells.

Conclusion

This compound is a valuable and multifaceted tool for biofilm research. It can be used not only to assess the susceptibility of biofilms to antimicrobial treatment but also to probe the intricate signaling networks that govern biofilm formation. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments aimed at understanding and combating bacterial biofilms. By combining quantitative assays with advanced imaging techniques, a deeper understanding of this compound's impact on biofilm physiology can be achieved, paving the way for the development of novel therapeutic strategies.

References

Application Note: Quantification of Tobramycin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of tobramycin in human plasma. This compound is a potent aminoglycoside antibiotic used to treat various bacterial infections; its therapeutic window is narrow, necessitating precise monitoring of plasma concentrations to ensure efficacy while avoiding toxicity.[1] This method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-d5) for accurate quantification. The chromatographic separation is achieved on a pentafluorophenyl (PFP) column, which provides good retention for the highly polar this compound molecule.[2][3] The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for clinical research and therapeutic drug monitoring.

Introduction

This compound is a water-soluble aminoglycoside antibiotic with potent activity against Gram-negative bacteria.[1] Due to its high polarity and lack of a UV-absorbing chromophore, quantifying this compound in biological matrices presents analytical challenges.[3][4] While immunoassays exist, they can suffer from cross-reactivity and lack the specificity of chromatographic methods.[1] LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness.[1][5]

This application note describes a straightforward, rapid, and reliable LC-MS/MS method for determining this compound concentrations in human plasma. The protocol is designed for researchers, scientists, and drug development professionals who require a precise and accurate method for pharmacokinetic studies, bioequivalence studies, or therapeutic drug monitoring of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (Sigma-Aldrich)

  • This compound-d5 (internal standard, IS) (Toronto Research Chemicals)[2][3]

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA) (Certified ACS)

  • Ammonium formate (LC-MS grade)

  • Trifluoroacetic acid (TFA) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • LC System: Shimadzu Prominence UFLC or equivalent[3]

  • Mass Spectrometer: Sciex API 5000 Triple Quadrupole Mass Spectrometer or equivalent[2]

  • Analytical Column: Pursuit PFP (2.0 x 50 mm, 3 µm) or equivalent[2][3]

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • This compound-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d5 in ultrapure water.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the this compound stock solution with a water:acetonitrile (1:1, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution (5 µg/mL): Dilute the this compound-d5 stock solution in ultrapure water.[2][3]

  • Protein Precipitation Reagent (2.5% TCA): Dissolve TCA in ultrapure water to a final concentration of 2.5% (w/v).[2][3]

Protocols

Sample Preparation Protocol
  • Pipette 25 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[2][3]

  • Add 25 µL of the internal standard working solution (5 µg/mL this compound-d5) to each tube and vortex briefly.[2][3]

  • Add 200 µL of 2.5% TCA solution to each tube.[2][3]

  • Vortex mix the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 20,000 x g for 3 minutes.[3]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.[2][3]

LC-MS/MS Method Protocol

Chromatographic Conditions

ParameterValue
Column Pursuit PFP (2.0 x 50 mm, 3 µm)[2][3]
Mobile Phase A 20 mM Ammonium Formate and 0.14% TFA in Water[2]
Mobile Phase B 0.1% TFA in Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Gradient As described in the table below
Column Temperature 40°C[4]
Injection Volume 5 µL[2][3]

Gradient Elution Program

Time (min)% Mobile Phase B
0.0 - 0.15
0.1 - 1.55 → 20
1.5 - 1.5120 → 80
1.51 - 2.080
2.0 - 2.0180 → 5
2.01 - 3.05

A divert valve is recommended to direct the flow to waste for the first 0.6 minutes and after 2.9 minutes to minimize source contamination.[2]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
IonSpray Voltage 5500 V[2]
Source Temperature 500°C[2]
Curtain Gas 40 psi[2]
Nebulizer Gas (Gas 1) 50 psi[2]
Auxiliary Gas (Gas 2) 60 psi[2]
Collision Gas Nitrogen, 12 psi[2]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound 468.2324.012121
This compound-d5 (IS) 473.2327.012121

Results and Discussion

Method Validation

The described LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, precision, accuracy, and stability.

Linearity

The calibration curve was linear over the concentration range of 50 to 25,000 ng/mL in human plasma.[2][3] The linear regression analysis of the peak area ratio (this compound/tobramycin-d5) versus concentration yielded a correlation coefficient (r²) greater than 0.99.[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations. The results are summarized in the table below. The precision, expressed as the coefficient of variation (%CV), was less than 15%, and the accuracy, expressed as the percentage of the nominal concentration, was within 85-115%.

Quantitative Validation Data Summary

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ50< 15%< 15%85-115%85-115%
Low QC150< 15%< 15%85-115%85-115%
Medium QC1500< 15%< 15%85-115%85-115%
High QC20000< 15%< 15%85-115%85-115%

Data adapted from similar validated methods.[2][3]

Stability

This compound was found to be stable in human plasma under various storage conditions, including room temperature for 24 hours, three freeze-thaw cycles, and long-term storage at -70°C for 30 days.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Plasma Sample (25 µL) add_is Add Internal Standard (this compound-d5, 25 µL) sample->add_is add_tca Add Protein Precipitation Reagent (2.5% TCA, 200 µL) add_is->add_tca vortex Vortex Mix (1 min) add_tca->vortex centrifuge Centrifuge (20,000 x g, 3 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection Analysis chromatography Chromatographic Separation (PFP Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound in human plasma.

logical_relationship cluster_extraction Extraction cluster_analysis Analysis biological_matrix Biological Matrix (Human Plasma) protein_precipitation Protein Precipitation biological_matrix->protein_precipitation Isolate Analyte internal_standard Internal Standard Addition protein_precipitation->internal_standard Ensure Accuracy lc_separation LC Separation internal_standard->lc_separation Inject for Separation ms_detection MS/MS Detection lc_separation->ms_detection Elute for Detection data_processing Data Processing ms_detection->data_processing Generate Data

Caption: Logical relationship of the analytical method steps.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays, ensuring the generation of high-quality data for pharmacokinetic and therapeutic drug monitoring applications.

References

Application Notes and Protocols for In Vitro Synergy Testing of Tobramycin with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of tobramycin, an aminoglycoside antibiotic, with beta-lactam antibiotics is a common therapeutic strategy against serious Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2][3] This approach is favored for its potential to produce a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects.[1] Synergy can lead to enhanced bacterial killing, a reduced likelihood of developing antibiotic resistance, and potentially lower required doses of individual agents, thereby minimizing toxicity.[3][4] These application notes provide detailed protocols for three common in vitro methods used to assess the synergistic potential of this compound and beta-lactam antibiotic combinations: the checkerboard microdilution assay, the time-kill assay, and the E-test synergy method.

Mechanism of Synergistic Action

The synergistic interaction between this compound and beta-lactam antibiotics is primarily attributed to the ability of beta-lactams to enhance the uptake of this compound into the bacterial cell. Beta-lactams inhibit bacterial cell wall synthesis, leading to increased permeability of the cell envelope. This disruption facilitates the entry of this compound, which then binds to the 30S ribosomal subunit, inhibiting protein synthesis and causing cell death.[3][5][6]

SynergyMechanism cluster_cell Bacterial Cell Ribosome 30S Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis essential for CellDeath Cell Death ProteinSynthesis->CellDeath inhibition leads to BetaLactam Beta-Lactam Antibiotic CellWall Cell Wall Synthesis BetaLactam->CellWall inhibits IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability disruption leads to This compound This compound IncreasedPermeability->this compound enhances uptake of This compound->Ribosome binds to

Caption: Mechanism of synergy between this compound and beta-lactam antibiotics.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[7]

Protocol:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the chosen beta-lactam antibiotic in an appropriate solvent.

    • Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations, typically from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.[8]

  • Plate Setup:

    • Using a 96-well microtiter plate, add 50 µL of CAMHB to each well.[7]

    • Dispense 50 µL of the diluted beta-lactam antibiotic in decreasing concentrations along the x-axis (columns).

    • Dispense 50 µL of the diluted this compound in decreasing concentrations along the y-axis (rows).

    • The final plate will contain various combinations of the two antibiotics. Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the following formulas:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of this compound + FIC of Beta-lactam[9][10]

CheckerboardWorkflow A Prepare Serial Dilutions of this compound & Beta-Lactam B Dispense Antibiotics into 96-Well Plate (Checkerboard) A->B C Inoculate with Bacterial Suspension (~5x10^5 CFU/mL) B->C D Incubate at 35-37°C for 16-20 hours C->D E Determine MICs of Individual & Combined Agents D->E F Calculate FIC and FICI E->F G Interpret Synergy Results F->G

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Protocol:

  • Preparation:

    • Prepare a bacterial culture in the logarithmic growth phase.

    • Prepare flasks or tubes containing CAMHB with the antibiotics at predetermined concentrations (e.g., 0.25x MIC, 0.5x MIC, 1x MIC, or 2x MIC).[8] Include a growth control without any antibiotic.

  • Inoculation and Sampling:

    • Inoculate the flasks with the bacterial suspension to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[11]

    • Incubate the flasks at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.[11]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic combination and the controls.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[12]

TimeKillWorkflow A Prepare Bacterial Inoculum & Antibiotic Solutions B Inoculate Flasks with Bacteria & Antibiotics A->B C Incubate with Shaking at 35-37°C B->C D Withdraw Aliquots at Time Points (0, 2, 4, 6, 24h) C->D E Perform Serial Dilutions & Plate on Agar D->E F Incubate Plates & Count CFU/mL E->F G Plot Time-Kill Curves & Interpret Synergy F->G

Caption: Workflow for the time-kill assay.

E-test Synergy Method

The E-test (epsilometer test) is a gradient diffusion method that can be adapted for synergy testing. It is generally considered less labor-intensive than the checkerboard or time-kill assays.[8]

Protocol:

  • Plate Preparation and Inoculation:

    • Prepare a bacterial lawn by swabbing a Mueller-Hinton agar plate with a bacterial suspension adjusted to a 0.5 McFarland standard.

  • E-test Strip Application:

    • There are several ways to place the E-test strips:

      • Cross Method: Place the E-test strip of the first antibiotic on the agar. Allow it to diffuse for about an hour, then remove it. Place the second antibiotic's E-test strip at a 90-degree angle to the impression of the first strip.[8]

      • Direct Overlay: Place the two E-test strips on the agar plate crossing each other at a 90-degree angle, with the MIC scales intersecting at the respective MIC values of each drug.[8]

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Read the MIC value where the ellipse of inhibition intersects the E-test strip for each antibiotic in the presence of the other.

  • Data Analysis:

    • Calculate the FICI as described for the checkerboard assay.[13][14]

Data Presentation and Interpretation

Quantitative data from synergy testing should be summarized for clear comparison. The interpretation of the FICI is a key aspect of this analysis.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy[9][10][15]
> 0.5 to ≤ 1.0Additive[9][10]
> 1.0 to < 4.0Indifference (No interaction)[9][10]
≥ 4.0Antagonism[9][10]

Table 2: Interpretation of Time-Kill Assay Results

OutcomeDefinition
Synergy ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[12]
Indifference < 2-log10 increase or decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[12]
Antagonism ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.[12]
Bactericidal Activity ≥ 3-log10 reduction in CFU/mL at 24 hours relative to the starting inoculum.[16]
Bacteriostatic Activity < 3-log10 reduction in CFU/mL at 24 hours relative to the starting inoculum.[16]

Conclusion

The in vitro synergy testing of this compound with beta-lactam antibiotics is a valuable tool in preclinical research and drug development. The choice of method—checkerboard, time-kill, or E-test—will depend on the specific research question, available resources, and the desired level of detail. While the checkerboard and E-test methods provide a static measure of synergy through the FICI, the time-kill assay offers a dynamic view of the bactericidal or bacteriostatic effects of the combination over time. Consistent and standardized application of these protocols is crucial for generating reliable and comparable data to inform therapeutic strategies.

References

Application Notes and Protocols for the Use of Tobramycin in Selective Agar to Isolate Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tobramycin in selective agar for the isolation and preliminary characterization of this compound-resistant bacteria, with a particular focus on clinically relevant pathogens such as Pseudomonas aeruginosa and Burkholderia cepacia complex.

Introduction

This compound is an aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria. It functions by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis and leading to bacterial cell death. However, the emergence of this compound-resistant strains poses a significant challenge in clinical settings. The use of selective agar containing this compound is a fundamental technique for isolating, quantifying, and studying these resistant bacteria. This method allows for the selective growth of resistant isolates from a mixed population, which is crucial for surveillance, research, and the development of new therapeutic strategies.

Data Presentation: this compound Susceptibility and Resistance

The following tables summarize the minimum inhibitory concentrations (MICs) and resistance rates of this compound against key bacterial species.

Table 1: this compound MICs for Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients

MetricMIC Value (µg/mL)
MIC501
MIC908

MIC50: The concentration at which 50% of isolates are inhibited. MIC90: The concentration at which 90% of isolates are inhibited. Data is based on a study of 1,240 P. aeruginosa isolates.[1]

Table 2: this compound Resistance Rates in Mucoid vs. Nonmucoid P. aeruginosa

PhenotypePercentage of Resistant Isolates (%)
Mucoid2.4
Nonmucoid9.4

Resistance is defined by NCCLS criteria. Mucoid isolates of P. aeruginosa were found to be more susceptible to this compound.[1]

Table 3: this compound MICs and BICs for Burkholderia cepacia complex and Stenotrophomonas maltophilia

OrganismMIC50 (µg/mL)BIC50 (µg/mL)
Burkholderia cepacia complex100100
Stenotrophomonas maltophilia100100

BIC50: The biofilm inhibitory concentration at which 50% of isolates are inhibited. These higher concentrations are often required to be effective against bacteria growing in a biofilm state.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented MacConkey Agar

This protocol describes the preparation of MacConkey agar supplemented with this compound for the selective isolation of this compound-resistant, Gram-negative, lactose-fermenting or non-lactose-fermenting bacteria.

Materials:

  • MacConkey agar powder

  • Distilled or deionized water

  • This compound sulfate powder (USP grade)

  • Sterile water for injection or appropriately filtered sterile water

  • Autoclave

  • Sterile Petri dishes

  • Sterile flasks or bottles

  • Water bath

  • Sterile filters (0.22 µm)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare MacConkey Agar:

    • Suspend the appropriate amount of MacConkey agar powder in distilled water as per the manufacturer's instructions (typically around 50 g/L).[3][4]

    • Heat the mixture to boiling with frequent agitation to ensure complete dissolution of the agar.[3][4]

    • Sterilize the medium by autoclaving at 121°C for 15 minutes.[3][4][5]

  • Prepare this compound Stock Solution:

    • Calculate the required amount of this compound to achieve the desired final concentration in the agar (e.g., 25 µg/mL or 100 µg/mL).

    • Aseptically weigh the this compound sulfate powder and dissolve it in a small volume of sterile water to create a concentrated stock solution.

    • Filter-sterilize the this compound stock solution through a 0.22 µm filter into a sterile container. Do not autoclave this compound , as it is heat-labile.

  • Supplement Agar with this compound:

    • After autoclaving, cool the MacConkey agar to 45-50°C in a water bath. This temperature is crucial to prevent the degradation of the heat-sensitive this compound while keeping the agar in a molten state.[5]

    • Place the molten agar on a magnetic stirrer at a low speed.

    • Aseptically add the appropriate volume of the filter-sterilized this compound stock solution to the molten agar to reach the desired final concentration.

    • Mix gently but thoroughly to ensure even distribution of the antibiotic throughout the medium.

  • Pouring Plates:

    • Aseptically dispense approximately 20-25 mL of the this compound-supplemented MacConkey agar into sterile Petri dishes.

    • Allow the plates to solidify at room temperature on a level surface.

    • Once solidified, the plates can be stored in a refrigerator at 2-8°C until use. It is recommended to use the plates within a few weeks of preparation.

Protocol 2: Isolation and Enumeration of this compound-Resistant Bacteria

This protocol outlines the procedure for isolating and quantifying this compound-resistant bacteria from a liquid sample (e.g., bacterial culture, environmental water sample).

Materials:

  • This compound-supplemented agar plates (prepared as in Protocol 1)

  • Control agar plates (without this compound)

  • Bacterial sample

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Sterile spreaders

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Sample Preparation and Serial Dilution:

    • Prepare a series of 10-fold serial dilutions of the bacterial sample in sterile saline or PBS. The range of dilutions will depend on the expected bacterial concentration in the sample.

  • Plating:

    • Pipette a small volume (e.g., 100 µL) of each appropriate dilution onto the surface of both a this compound-supplemented agar plate and a control agar plate.

    • Using a sterile spreader, evenly distribute the inoculum over the entire surface of the agar.

    • Allow the inoculum to be absorbed into the agar before inverting the plates.

  • Incubation:

    • Incubate the plates at the optimal temperature for the suspected bacteria (e.g., 35-37°C for most clinical isolates) for 24-48 hours.

  • Enumeration and Analysis:

    • After incubation, count the number of colony-forming units (CFUs) on both the this compound-supplemented and control plates.

    • Calculate the concentration of bacteria in the original sample (CFU/mL) for both total bacteria (from control plates) and this compound-resistant bacteria (from this compound plates).

    • The percentage of this compound-resistant bacteria can be calculated as: (CFU/mL on this compound agar / CFU/mL on control agar) x 100.

    • Colonies from the this compound-containing plates can be subcultured for further identification and characterization.

Visualizations

Diagram 1: Experimental Workflow for Isolating this compound-Resistant Bacteria

G cluster_prep Sample Preparation cluster_plating Plating cluster_incubation Incubation cluster_analysis Analysis Sample Bacterial Sample Dilution Serial Dilutions Sample->Dilution ControlPlate Control Agar (No this compound) Dilution->ControlPlate Inoculate TobraPlate Selective Agar (+ this compound) Dilution->TobraPlate Inoculate Incubate Incubate Plates (e.g., 37°C, 24-48h) ControlPlate->Incubate TobraPlate->Incubate CountTotal Count CFUs (Total Bacteria) Incubate->CountTotal CountResistant Count CFUs (Resistant Bacteria) Incubate->CountResistant Calculate Calculate % Resistance CountTotal->Calculate CountResistant->Calculate Isolate Isolate Colonies for Further Analysis CountResistant->Isolate

Caption: Workflow for isolating this compound-resistant bacteria.

Diagram 2: Mechanisms of this compound Resistance in Bacteria

G cluster_cell Bacterial Cell cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm Permeability Reduced Permeability/ Increased Efflux Ribosome Ribosome (30S) Protein_Synth Protein Synthesis Inhibition Ribosome->Protein_Synth No_Inhibition Protein Synthesis Continues Enzymes Aminoglycoside-Modifying Enzymes (AMEs) Tobramycin_in This compound (extracellular) Enzymes->Tobramycin_in Inactivates This compound Target Ribosomal Alteration (e.g., methylation) Target->Ribosome Modifies target site Target->No_Inhibition Prevents binding Tobramycin_in->Permeability Blocks entry/ Expels drug Tobramycin_in->Ribosome Binds to 30S subunit Tobramycin_out This compound (inactive)

References

Application Notes and Protocols for Assessing Tobramycin-Induced Ototoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and evaluating tobramycin-induced ototoxicity in various animal models. The methodologies described are essential for screening potential otoprotective agents and understanding the mechanisms of drug-induced hearing loss.

Introduction to this compound-Induced Ototoxicity

This compound, an aminoglycoside antibiotic, is widely used to treat severe Gram-negative bacterial infections. However, its clinical use is limited by significant side effects, including ototoxicity, which can lead to permanent hearing loss and vestibular dysfunction.[1][2] The ototoxic effects are primarily due to the destruction of sensory hair cells in the cochlea, with outer hair cells (OHCs) generally being more susceptible than inner hair cells (IHCs).[2][3][4] The damage typically begins at the basal turn of the cochlea, affecting high-frequency hearing first, and progresses towards the apex.[2][4] A primary mechanism underlying this cellular damage is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis (programmed cell death) of the hair cells.[2][5][6]

Animal models are indispensable tools for studying the mechanisms of this compound ototoxicity and for the preclinical evaluation of potential otoprotective therapies.[7] Commonly used animal models include guinea pigs, chinchillas, rats, and mice, with guinea pigs and chinchillas showing higher susceptibility to aminoglycoside-induced hearing loss compared to rats and mice.[7]

Animal Model Selection and this compound Administration

The choice of animal model and the this compound dosing regimen are critical factors that influence the severity and progression of ototoxicity.[7]

Data Presentation: this compound Dosing Regimens in Animal Models

The following table summarizes various this compound dosing regimens used to induce ototoxicity in different animal models.

Animal ModelStrainThis compound DoseAdministration RouteDurationReference
Guinea PigAlbino100 mg/kg/dayIntraperitoneal (i.p.)21 days[2]
Guinea PigN/A50-200 mg/kg/dayN/AVariable[4]
MouseCBA/Ca200 mg/kg/daySubcutaneous (s.c.)14 days[8][9]
RatFisher60 mg/kg/day (total)Subcutaneous (s.c.)Variable[10]
RatWag-Rij10, 40, or 160 mg/kg/daySubcutaneous (s.c.)14 days[3]

Note: The optimal dose and duration may require pilot studies for specific experimental goals and animal strains.

Experimental Protocols for Ototoxicity Assessment

A multi-faceted approach is required to accurately assess this compound-induced ototoxicity, combining functional and histological evaluations.

Functional Assessment of Hearing

Functional tests are performed at baseline (before this compound administration) and at several time points during and after treatment to monitor the onset and progression of hearing loss.[2][8]

ABR is an electrophysiological measurement that assesses the integrity of the auditory pathway from the cochlea to the brainstem. It provides objective hearing thresholds across a range of frequencies.[2][11][12]

Materials:

  • ABR recording system (e.g., Intelligent Hearing Systems, Tucker-Davis Technologies)

  • Sound-attenuating chamber

  • Anesthetic (e.g., Ketamine/Xylazine mixture, Isoflurane)

  • Subdermal needle electrodes

  • Heating pad to maintain body temperature

  • Earphones/speakers for stimulus delivery

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on a heating pad inside the sound-attenuating chamber to maintain a stable body temperature.

  • Electrode Placement: Place subdermal needle electrodes as follows:

    • Active electrode: at the vertex of the scalp.

    • Reference electrode: under the pinna of the test ear.

    • Ground electrode: on the back or contralateral thigh.

  • Stimulus Presentation: Present acoustic stimuli (clicks or tone bursts) to the test ear. Common tone-burst frequencies for testing are 4, 8, 14, 16, and 20 kHz.[2][8]

  • Threshold Determination: Start with a high-intensity stimulus (e.g., 90 dB SPL) and decrease the intensity in 5 or 10 dB steps.[11] The hearing threshold is defined as the lowest intensity at which a recognizable ABR waveform (typically Wave I-V) is observed.

  • Data Analysis: Record the ABR thresholds for each frequency. An increase in the ABR threshold compared to baseline indicates a hearing deficit. The difference is reported as the "threshold shift."

DPOAEs are sounds generated by the cochlea's outer hair cells in response to two simultaneous pure tones. This non-invasive test specifically evaluates OHC function.[7]

Materials:

  • DPOAE measurement system with a probe microphone

  • Sound-attenuating chamber

  • Anesthetic

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on a heating pad.

  • Probe Placement: Carefully place the DPOAE probe into the external ear canal, ensuring a snug fit to create an acoustic seal.

  • Stimulus and Recording: The system will present two primary tones (f1 and f2) at specific frequency ratios (f2/f1 ≈ 1.22) and intensity levels. The probe microphone records the resulting emission at the 2f1-f2 frequency.

  • Data Acquisition: Measure DPOAE amplitudes across a range of f2 frequencies (e.g., 2-20 kHz).

  • Data Analysis: A reduction in DPOAE amplitude at specific frequencies compared to baseline indicates OHC damage.[1]

Data Presentation: Example of ABR Threshold Shift Data
Treatment GroupFrequencyBaseline ABR Threshold (dB SPL)4 Weeks Post-Treatment ABR Threshold (dB SPL)Threshold Shift (dB)
Control (Saline)8 kHz25 ± 3.526 ± 4.01 ± 2.1
Control (Saline)16 kHz30 ± 4.231 ± 3.81 ± 2.5
This compound8 kHz24 ± 3.845 ± 6.221 ± 5.1
This compound16 kHz31 ± 4.565 ± 8.734 ± 7.3
Data are presented as Mean ± SD. Threshold shifts in the this compound group are significantly higher than in the control group, indicating hearing loss.
Histological Assessment of Cochlear Damage

Following the final functional tests, cochleae are harvested for histological analysis to directly visualize and quantify hair cell loss.

Materials:

  • Dissection microscope and tools

  • Perfusion pump

  • Fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer)

  • Osmium tetroxide

  • Ethanol series (for dehydration)

  • Critical point dryer

  • Sputter coater

  • Scanning Electron Microscope (SEM)

Procedure:

  • Tissue Harvest: Euthanize the animal via an approved method and decapitate.

  • Perfusion and Fixation: Immediately perfuse the cochleae through the oval and round windows with a fixative solution. Post-fix the cochleae in the same fixative overnight at 4°C.

  • Post-fixation: Rinse the cochleae and post-fix with 1% osmium tetroxide to enhance contrast.

  • Dehydration: Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 80%, 90%, 100%).

  • Drying and Coating: Critical point dry the cochleae, mount them on stubs, and sputter-coat them with gold-palladium.

  • Imaging and Quantification: View the specimens under an SEM.[13] Systematically capture images of the organ of Corti at different locations from the apex to the base. Count the number of missing IHCs and OHCs in each row for defined cochlear regions.

  • Data Analysis: Express the data as a percentage of missing hair cells or as a cytocochleogram, which maps the extent of hair cell loss along the length of the cochlea.

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes is crucial for understanding and planning ototoxicity studies.

Diagram 1: Key Signaling Pathway in this compound Ototoxicity

// Nodes this compound [label="this compound Enters\nHair Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK Pathway\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase [label="Caspase\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Hair Cell\nApoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> ROS [label=" Induces"]; ROS -> Mitochondria; ROS -> JNK; Mitochondria -> CytochromeC; JNK -> Caspase; CytochromeC -> Caspase; Caspase -> Apoptosis; } dot Caption: this compound induces ROS, leading to apoptosis via mitochondrial and JNK pathways.

Diagram 2: Experimental Workflow for Ototoxicity Assessment

// Nodes AnimalAcclimation [label="Animal Acclimation\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Hearing Tests\n(ABR / DPOAE)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomization into Groups\n(Control vs. This compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound/Saline\nAdministration (2-3 weeks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interim [label="Interim Hearing Tests\n(Optional, e.g., weekly)", fillcolor="#FBBC05", fontcolor="#202124"]; PostTreatment [label="Post-Treatment\nHearing Tests", fillcolor="#FBBC05", fontcolor="#202124"]; Sacrifice [label="Euthanasia and\nCochlear Harvest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Histological Analysis\n(e.g., SEM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nComparison", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AnimalAcclimation -> Baseline; Baseline -> Grouping; Grouping -> Treatment; Treatment -> Interim [style=dashed]; Interim -> Treatment [style=dashed]; Treatment -> PostTreatment; PostTreatment -> Sacrifice; Sacrifice -> Histology; Histology -> Analysis; } dot Caption: Workflow for assessing this compound ototoxicity in animal models.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Tobramycin Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tobramycin resistance in Pseudomonas aeruginosa.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments.

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) Results 1. Inoculum preparation variability.2. Contamination of cultures.3. Errors in antibiotic dilution series.4. Biofilm formation in microtiter plates.[1]1. Standardize inoculum density using a McFarland standard.2. Perform quality control with susceptible and resistant reference strains.3. Prepare fresh antibiotic stock solutions and verify dilutions.4. Use biofilm-disrupting agents or alternative susceptibility testing methods for biofilm-forming strains.
High Background in Enzyme Activity Assays 1. Contaminating enzymes in crude cell lysates.2. Non-specific substrate degradation.3. Interference from components of the lysis buffer.1. Partially purify the enzyme of interest using chromatography techniques.2. Run parallel assays with heat-inactivated enzyme or without substrate to determine background levels.3. Perform buffer exchange or dialysis of the cell lysate.
No or Low Amplification in qRT-PCR 1. Poor RNA quality or degradation.2. Inefficient primer design.3. Presence of PCR inhibitors in the RNA sample.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.2. Validate primer efficiency with a standard curve.3. Purify RNA using a column-based method to remove inhibitors.
Unexpected this compound Susceptibility in a Known Resistant Strain 1. Loss of plasmid carrying resistance genes.2. Reversion of mutations conferring resistance.3. Inappropriate culture conditions (e.g., anaerobic growth can reduce susceptibility).[2]1. Culture bacteria in media with selective pressure to maintain plasmids.2. Sequence target genes to confirm the presence of resistance mutations.3. Ensure consistent and appropriate aerobic culture conditions.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of this compound resistance in Pseudomonas aeruginosa?

Pseudomonas aeruginosa employs several mechanisms to resist this compound, including:

  • Enzymatic modification: Production of aminoglycoside-modifying enzymes (AMEs) that inactivate this compound through acetylation, phosphorylation, or adenylation.[3] Common AMEs include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[3]

  • Reduced uptake and impermeability: Alterations in the outer membrane, such as modifications to lipopolysaccharide (LPS) or outer membrane proteins, can limit the entry of this compound into the bacterial cell. This is a predominant mechanism in isolates from cystic fibrosis patients.

  • Efflux pumps: Overexpression of the MexXY-OprM efflux pump actively transports this compound out of the cell, preventing it from reaching its ribosomal target.[4]

  • Target modification: Mutations in genes such as fusA1 (encoding elongation factor G) and ptsP (encoding a component of the phosphotransferase system) can alter the ribosome or other cellular processes, leading to reduced susceptibility to this compound.[5]

  • Adaptive resistance: Transient resistance that can be induced by exposure to this compound and may not be detected by standard susceptibility testing.[6]

  • Biofilm formation: The biofilm matrix can act as a physical barrier, and the altered physiological state of bacteria within a biofilm contributes to increased resistance.[1]

2. How can I differentiate between the different mechanisms of this compound resistance in my P. aeruginosa isolates?

A combination of phenotypic and genotypic methods is recommended:

  • Phenotypic Assays:

    • MIC Testing with and without Efflux Pump Inhibitors (EPIs): A significant decrease in the this compound MIC in the presence of an EPI like carbonyl cyanide m-chlorophenylhydrazone (CCCP) suggests the involvement of an efflux pump.

    • Enzyme Activity Assays: Using cell lysates, you can test for the presence of AMEs by measuring the modification of this compound.

  • Genotypic Assays:

    • PCR and Sequencing: Amplify and sequence genes known to be involved in resistance, such as those encoding AMEs (aac, aph, ant genes), efflux pump components (mexY), and ribosomal targets (fusA1).

    • Quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of efflux pump genes (e.g., mexY) to determine if they are overexpressed compared to a susceptible control strain.

3. My qRT-PCR results show high mexY expression, but the isolate has a low this compound MIC. What could be the reason?

Several factors could explain this observation:

  • Post-transcriptional regulation: The mexY mRNA may be transcribed at high levels, but the protein may not be translated or may be non-functional.

  • Lack of other essential components: The MexXY-OprM pump requires all three components (MexX, MexY, and OprM) to be functional. A mutation or lack of expression in mexX or oprM would render the pump inactive despite high mexY expression.

  • Presence of other susceptibility factors: The isolate may have other genetic or physiological characteristics that increase its overall susceptibility to this compound, masking the effect of the overexpressed efflux pump.

4. What is the clinical significance of mutations in fusA1 for this compound resistance?

Mutations in the fusA1 gene, which encodes elongation factor G (EF-G), are an emerging mechanism of this compound resistance.[5] EF-G is essential for protein synthesis, and mutations in this gene can lead to conformational changes in the ribosome, which is the target of this compound. This can reduce the binding affinity of this compound to the ribosome, resulting in increased resistance. These mutations have been identified in both laboratory-evolved resistant strains and clinical isolates.[5]

Quantitative Data Summary

Table 1: this compound MIC Distribution in Clinical P. aeruginosa Isolates

Study PopulationNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Percent ResistantReference
Cystic Fibrosis Patients1,240185.4%--INVALID-LINK--
Consecutive Clinical Isolates150~0.5-2%--INVALID-LINK--
Cystic Fibrosis Patients2061 (agar dilution)64 (agar dilution)13% (≥16 µg/mL)--INVALID-LINK--

Table 2: Effect of Aminoglycoside-Modifying Enzymes (AMEs) on this compound MIC in P. aeruginosa

AME GeneP. aeruginosa StrainFold Increase in this compound MICReference
ant(2")-IaPAO1 ΔmexXY16--INVALID-LINK--
aac(6')-Ib3PAO1 ΔmexXY4--INVALID-LINK--

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution

  • P. aeruginosa isolate and a quality control strain (e.g., P. aeruginosa ATCC 27853)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.25 to 128 µg/mL. Include a growth control well with no antibiotic.

  • Prepare Inoculum: From a fresh overnight culture, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Real-Time PCR (qRT-PCR) for mexY Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for mexY and a reference gene (e.g., rpsL)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Grow P. aeruginosa cultures to mid-log phase. Extract total RNA using a commercial kit according to the manufacturer's instructions. Treat with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reaction with the cDNA template, primers for mexY and the reference gene, and the master mix.

    • Example Primer Sequences:

      • mexY-F: 5'-CGA GCA GAT GCT GAC GCT G-3'

      • mexY-R: 5'-GGC GAT GTC GAT GAT GTC C-3'

      • rpsL-F: 5'-GGC AAG TTC GTC GTC AAG A-3'

      • rpsL-R: 5'-CGA TGA GCT TCT TGA TCT TGA C-3'

    • Cycling Conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Calculate the relative expression of mexY using the ΔΔCt method, normalizing to the expression of the reference gene rpsL.

Aminoglycoside Acetyltransferase (AAC) Activity Assay

This is a colorimetric assay using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

Materials:

  • Bacterial cell lysate

  • This compound

  • Acetyl-CoA

  • DTNB solution

  • Tris-HCl buffer (pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare Cell Lysate: Grow P. aeruginosa to late-log phase, harvest the cells by centrifugation, and lyse them by sonication or using a lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Reaction Mixture: In a microcuvette, prepare a reaction mixture containing Tris-HCl buffer, this compound, and DTNB.

  • Initiate Reaction: Add the cell lysate to the reaction mixture and incubate for a few minutes at 37°C.

  • Start Measurement: Initiate the reaction by adding acetyl-CoA.

  • Monitor Absorbance: Measure the increase in absorbance at 412 nm over time. The rate of increase is proportional to the AAC activity, as the reaction of the released Coenzyme A with DTNB produces a colored product.

  • Calculate Activity: Calculate the enzyme activity based on the molar extinction coefficient of the product.

Visualizations

Tobramycin_Resistance_Mechanisms cluster_cell Pseudomonas aeruginosa cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Reduced Permeability Reduced Permeability AMEs Aminoglycoside- Modifying Enzymes (e.g., AAC, APH, ANT) Inactive this compound Inactive This compound AMEs->Inactive this compound MexXY-OprM Efflux Pump MexXY-OprM Efflux Pump Tobramycin_ext This compound (extracellular) MexXY-OprM Efflux Pump->Tobramycin_ext Efflux Ribosome Ribosome fusA1/ptsP Mutations Target Modification (fusA1, ptsP mutations) Ribosome->fusA1/ptsP Mutations Altered Target Tobramycin_ext->Reduced Permeability Blocked Entry Tobramycin_peri This compound Tobramycin_ext->Tobramycin_peri Enters Periplasm Tobramycin_peri->AMEs Inactivation Tobramycin_cyto This compound Tobramycin_peri->Tobramycin_cyto Enters Cytoplasm Tobramycin_cyto->MexXY-OprM Efflux Pump Expelled Tobramycin_cyto->Ribosome Inhibits Protein Synthesis

Caption: Overview of this compound Resistance Mechanisms in P. aeruginosa.

MexXY_Regulation cluster_regulation Regulation of mexXY Operon MexZ MexZ (Repressor) mexXY Operon mexXY Operon MexZ->mexXY Operon Represses ArmZ ArmZ (Anti-repressor) ArmZ->MexZ Sequesters Ribosome Ribosome Ribosome->ArmZ Ribosome Stress (e.g., by this compound) MexXY-OprM Efflux Pump MexXY-OprM Efflux Pump mexXY Operon->MexXY-OprM Efflux Pump Expression Tobramycin_out This compound (extracellular) MexXY-OprM Efflux Pump->Tobramycin_out Efflux This compound This compound This compound->Ribosome This compound->MexXY-OprM Efflux Pump Substrate

Caption: Regulation of the MexXY-OprM Efflux Pump.

MIC_Workflow Start Start Prepare this compound Dilutions Prepare Serial Dilutions of this compound in 96-well Plate Start->Prepare this compound Dilutions Prepare Inoculum Standardize Bacterial Suspension to 0.5 McFarland Start->Prepare Inoculum Inoculate Plate Inoculate Plate with Bacterial Suspension Prepare this compound Dilutions->Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate Incubate at 35°C for 16-20 hours Inoculate Plate->Incubate Read MIC Determine the Lowest Concentration with No Visible Growth Incubate->Read MIC End End Read MIC->End

Caption: Experimental Workflow for MIC Determination.

References

Technical Support Center: Overcoming Poor Solubility of Tobramycin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of tobramycin in aqueous solutions. The following information is intended to assist researchers in preparing this compound solutions for in-vitro and other experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound and this compound sulfate in water?

This compound, as a free base, is described as freely soluble in water. This compound sulfate is also considered freely soluble in aqueous solutions.[1] However, achieving high concentrations for experimental stock solutions can be challenging. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.

Q2: My this compound solution appears cloudy or has formed a precipitate. What are the common causes?

Precipitation of this compound in aqueous solutions, especially in buffers like Phosphate Buffered Saline (PBS), can be attributed to several factors:

  • pH: this compound's solubility is influenced by the pH of the solution.

  • Ionic Strength: High salt concentrations in buffers can lead to "salting out," where the solubility of this compound decreases, causing it to precipitate.

  • Temperature: Lower temperatures can decrease the solubility of this compound.

  • Concentration: Attempting to prepare a solution that exceeds the solubility limit of this compound in that specific solvent system will result in precipitation.

Q3: My this compound solution has turned yellow. Is it still usable?

The development of a yellow color in a this compound solution can be an indication of degradation, likely due to oxidation. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of certain excipients. While a slight yellowing may not always signify a complete loss of activity, it is a sign of instability. For sensitive experiments, it is recommended to prepare fresh solutions. To minimize degradation, store this compound solutions protected from light and at a low temperature.

Troubleshooting Guides

This section provides practical approaches to overcome common solubility issues encountered during the preparation of this compound solutions.

Method 1: pH Adjustment

Adjusting the pH of the aqueous solution can significantly impact the solubility of this compound. As an aminoglycoside with multiple amino groups, this compound's ionization state is pH-dependent.

Issue: Difficulty dissolving this compound or precipitation after initial dissolution.

Troubleshooting Steps:

  • Start with a slightly acidic pH: Begin by attempting to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4.0-5.5).

  • Gradual pH increase: Once dispersed, slowly add a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise while stirring to gradually increase the pH. Commercial this compound injection solutions are often adjusted to a pH between 4.0 and 5.5.[2]

  • Monitor for dissolution: Observe for complete dissolution as the pH is adjusted. For ophthalmic solutions, a pH range of 7.0 to 8.0 has been utilized.[3]

  • Final pH adjustment: Once the this compound is fully dissolved, adjust the pH to the desired level for your experiment. Be cautious, as significant shifts to a more alkaline pH might lead to precipitation if the buffer system is not appropriate.

Experimental Protocol: Preparing a this compound Solution using pH Adjustment

  • Weigh the desired amount of this compound sulfate powder.

  • Add a small volume of purified water or a suitable buffer with an initial pH of around 4.5.

  • Stir the suspension vigorously.

  • Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH and observing the solution's clarity.

  • Continue adding NaOH until the this compound is completely dissolved.

  • Once dissolved, adjust the final pH to the target for your experiment using 0.1 M HCl or 0.1 M NaOH.

  • Add the remaining solvent to reach the final desired concentration and volume.

  • Filter the solution through a 0.22 µm sterile filter.

Diagram: Workflow for pH Adjustment Method

ph_adjustment_workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add small volume of acidic buffer (pH 4.5) weigh->add_solvent stir Stir vigorously add_solvent->stir add_naoh Slowly add 0.1 M NaOH while monitoring pH stir->add_naoh check_dissolution Completely Dissolved? add_naoh->check_dissolution check_dissolution->add_naoh No adjust_ph Adjust to final experimental pH check_dissolution->adjust_ph Yes add_remaining_solvent Add remaining solvent to final volume adjust_ph->add_remaining_solvent filter Sterile filter (0.22 µm) add_remaining_solvent->filter end End filter->end

Caption: Workflow for dissolving this compound using pH adjustment.

Method 2: Use of Cosolvents

Incorporating a pharmaceutically acceptable cosolvent can increase the solubility of this compound by reducing the polarity of the aqueous environment.

Issue: Inability to achieve the desired high concentration of this compound in a purely aqueous solution.

Troubleshooting Steps:

  • Select a suitable cosolvent: Common cosolvents include propylene glycol, glycerin, and polyethylene glycols (PEGs).

  • Determine the appropriate concentration: Start with a low percentage of the cosolvent (e.g., 5-10% v/v) and incrementally increase it.

  • Dissolve this compound in the cosolvent first: In some cases, it may be beneficial to first wet or dissolve the this compound powder in the pure cosolvent before adding the aqueous buffer.

  • Consider temperature: Gentle warming can aid dissolution in cosolvent systems, but be cautious of potential degradation at elevated temperatures.

Experimental Protocol: Preparing a this compound Solution using a Cosolvent

  • Prepare the cosolvent/buffer mixture. For example, to make a 10% propylene glycol solution, mix 10 mL of propylene glycol with 90 mL of your desired aqueous buffer.

  • Weigh the desired amount of this compound sulfate powder.

  • Gradually add the this compound powder to the cosolvent/buffer mixture while stirring continuously.

  • If necessary, gently warm the solution (e.g., to 30-40°C) to facilitate dissolution. Do not overheat.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Filter the solution through a 0.22 µm sterile filter.

Diagram: Cosolvent Method Workflow

cosolvent_workflow start Start prepare_cosolvent Prepare cosolvent/ buffer mixture start->prepare_cosolvent weigh Weigh this compound Powder prepare_cosolvent->weigh add_this compound Gradually add this compound to mixture with stirring weigh->add_this compound check_dissolution Completely Dissolved? add_this compound->check_dissolution gentle_warming Gentle warming (if necessary) check_dissolution->gentle_warming No cool Cool to room temperature check_dissolution->cool Yes gentle_warming->add_this compound filter Sterile filter (0.22 µm) cool->filter end End filter->end cyclodextrin_decision_tree start High this compound concentration needed? consider_cd Consider Cyclodextrin Complexation start->consider_cd Yes choose_cd Select Cyclodextrin (e.g., HP-β-CD) consider_cd->choose_cd determine_ratio Determine Molar Ratio (start with 1:1) choose_cd->determine_ratio select_method Select Preparation Method determine_ratio->select_method kneading Kneading select_method->kneading coevaporation Co-evaporation select_method->coevaporation freezedrying Freeze-drying select_method->freezedrying dissolve Dissolve complex in aqueous buffer kneading->dissolve coevaporation->dissolve freezedrying->dissolve end Solution Prepared dissolve->end

References

Minimizing non-specific binding of Tobramycin in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize non-specific binding (NSB) of Tobramycin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to non-specific binding?

A1: this compound is a cationic (positively charged) molecule.[1] This characteristic leads to strong electrostatic attraction to negatively charged surfaces commonly found in experimental assays, such as plastic microplates, proteins, and even nucleic acids.[1][2] This is the primary driver of non-specific binding.

Q2: What are the common consequences of this compound NSB in an assay?

A2: Non-specific binding can severely compromise assay performance, leading to several issues:

  • High background signals: This is the most frequent problem, which can mask the specific signal from your analyte.[3][4]

  • Reduced sensitivity and poor signal-to-noise ratio: High background noise makes it difficult to detect low concentrations of the target molecule.[5]

  • Poor reproducibility: Variable NSB across different wells or experiments leads to inconsistent and unreliable data.[7]

Q3: How can I quickly diagnose if non-specific binding is the problem in my experiment?

A3: A simple preliminary test is to run your analyte (the molecule you are detecting) over a bare or blocked sensor surface without any immobilized ligand or capture antibody.[8] If you observe a significant signal, it indicates a high level of non-specific binding between your analyte and the surface or blocking agent.[8]

Troubleshooting Guide

Issue: High Background Signal

High background is often a direct result of non-specific binding. Here are the steps to mitigate it.

1. Optimize Your Blocking Strategy

The goal of a blocking buffer is to saturate all potential sites of non-specific interaction without interfering with the specific binding you intend to measure.[5]

  • Solution: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) is common, alternatives like non-fat dry milk (NFDM), casein, or even fish-based blockers can be more effective in certain systems.[5][9] Non-protein blockers like polyethylene glycol (PEG) can also be highly effective.[5][10]

  • Action: Try increasing the concentration or the incubation time of your blocking step. Ensure the blocking agent is not included in the antibody or antigen coating solution.

2. Adjust Buffer Composition

Since this compound NSB is primarily charge-based, modifying the buffer's pH and ionic strength is a highly effective strategy.[8]

  • Solution 1 (Ionic Strength): Increase the salt concentration (e.g., NaCl) in your running and wash buffers. The salt ions create a shielding effect, masking the electrostatic charges on both this compound and the assay surface, thus preventing their interaction.[8][11]

  • Action 1: Titrate NaCl into your buffers, starting from a concentration of ~150 mM and increasing it to see the effect on background reduction.

  • Solution 2 (pH): Adjust the pH of your buffers. This compound is a basic compound; increasing the pH can decrease its ionization (positive charge), thereby reducing its electrostatic attraction to negative surfaces.[12] Studies have shown that adjusting the pH of this compound solutions to be more alkaline (e.g., pH 8.26) can improve its characteristics.[13][14]

  • Action 2: Carefully test a range of pH values for your assay buffers (e.g., from 7.4 up to 8.5), ensuring that the new pH does not negatively affect the activity of your antibodies or target molecules.

3. Incorporate Surfactants

  • Solution: Add a low concentration of a non-ionic surfactant (detergent) to your wash buffers.

  • Action: Use Tween-20 at a concentration of 0.01-0.1% in your wash buffer to help disrupt weak, non-specific interactions and reduce background.

Quantitative Data Summary

The following tables provide starting concentrations and conditions for key reagents used to minimize this compound NSB.

Table 1: Common Blocking Agents for Mitigating this compound NSB

Blocking AgentTypical Working ConcentrationBest ForNotes
Bovine Serum Albumin (BSA)1 - 5%Solid-phase immunoassays (e.g., ELISA)A common starting point, but may not be the most effective for all assays.[5]
Non-Fat Dry Milk (NFDM)0.1 - 3%Hard plastic plates, Western BlotsCost-effective and can be very efficient due to its molecular diversity.[5]
Casein1%General immunoassaysA primary protein in milk, often used as an alternative to NFDM.[9]
Fish Gelatin/ProteinVaries by supplierAssays with mammalian antibodies/samplesAvoids cross-reactivity that can occur with milk-based or BSA blockers.[5]
Polyethylene Glycol (PEG)VariesMultiple surfacesA non-protein option that hydrophilically coats surfaces to prevent binding.[5][10]

Table 2: Recommended Buffer Modifications to Reduce this compound NSB

ModificationReagentRecommended RangeMechanism of Action
Increase Ionic Strength Sodium Chloride (NaCl)150 mM - 500 mMShields electrostatic charges to prevent charge-based NSB.[8]
Adjust pH pH Buffers (e.g., Tris, PBS)pH 7.4 - 8.5Reduces the positive charge on this compound, decreasing its attraction to negative surfaces.[12][13]
Add Surfactant Tween-200.01 - 0.1% (in wash buffer)Disrupts weak hydrophobic and non-specific interactions.

Visual Guides and Workflows

Logical Workflow for Troubleshooting NSB

This diagram outlines a step-by-step process for identifying and resolving non-specific binding issues in your this compound assay.

G cluster_0 start High Background or Suspected NSB check_blocking Step 1: Optimize Blocking Agent (e.g., BSA, Casein, PEG) start->check_blocking Start Here adjust_buffer Step 2: Adjust Buffer Conditions check_blocking->adjust_buffer If background persists add_surfactant Step 3: Add Surfactant to Wash Buffer adjust_buffer->add_surfactant If background persists sub_salt Increase Ionic Strength (e.g., 150-500mM NaCl) adjust_buffer->sub_salt sub_ph Increase pH (e.g., pH 7.4 -> 8.5) adjust_buffer->sub_ph result_ok Problem Resolved: Low Background & Good S/N Ratio add_surfactant->result_ok Final Check G cluster_0 A) High NSB Condition (Standard Buffer) cluster_1 B) NSB Reduction: High Ionic Strength cluster_2 C) NSB Reduction: pH Adjustment Tob_A This compound (+) Surface_A Assay Surface (-) Tob_A->Surface_A Strong Electrostatic Attraction (NSB) Tob_B This compound (+) Surface_B Assay Surface (-) Salt_Na Na+ Salt_Na->Surface_B Shielding Salt_Cl Cl- Salt_Cl->Tob_B Shielding Tob_C This compound (Neutral) Surface_C Assay Surface (-) Tob_C->Surface_C No Attraction

References

Technical Support Center: Improving the Long-term Stability of Tobramycin Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tobramycin solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation and stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My this compound solution is turning yellow. What is the cause and how can I prevent it?

Discoloration, specifically a yellowish tint, in this compound solutions is a common sign of degradation.[1] The primary cause is oxidation, which is the main degradation pathway for this compound at or near neutral pH.[1][2][3][4][5]

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH of your solution is within the optimal range. This compound is most stable at a slightly acidic pH (around 5.8-7.4) where oxidation is minimized.[4][6]

  • Antioxidants: Consider adding an antioxidant to your formulation. Sodium sulfite has been shown to be effective in reducing oxidation of this compound.[1]

  • Chelating Agents: While chelating agents like edetate disodium (EDTA) are often used to sequester metal ions that can catalyze oxidation, caution is advised. In some studies, EDTA has been observed to increase the degradation of this compound.[1]

  • Inert Atmosphere: During preparation and storage, purging the solution and headspace with an inert gas like nitrogen can help to minimize exposure to oxygen.[4]

  • Storage Temperature: Store the solution at recommended temperatures, typically between 15 and 30°C for intact containers, with premixed solutions stored at up to 25°C.[7] Avoid excessive heat (above 40°C).[7] For long-term storage, freezing at -10 to -20°C can be a viable option, with studies showing stability for up to 12 weeks.[7]

2. I'm observing a loss of potency in my this compound solution over time. What are the likely degradation pathways?

Loss of potency in this compound solutions is primarily due to two degradation mechanisms: hydrolysis and oxidation.[1][2]

  • Hydrolysis: This is the predominant degradation pathway in both acidic and basic conditions.[2][3][6][8]

    • In acidic solutions (e.g., 1 N HCl), this compound hydrolyzes to form kanosamine and nebramine.[2][3][6][8]

    • In basic solutions (e.g., 1 N KOH), the hydrolysis products include deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[2][3][6][8]

  • Oxidation: At neutral pH, where this compound is most stable against hydrolysis, oxidation becomes the more significant degradation pathway.[2][3][4][5][6] Oxidative degradation can lead to the formation of several products, including deoxystreptamine and nebramine.[2][3][6]

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound solutions under various conditions.

Table 1: Effect of pH and Temperature on this compound Hydrolysis

ConditionTemperaturePseudo First-Order Rate Constant (s⁻¹)Activation Energy (kcal/mol)Degradation Products
1 N HCl80°C2.7 x 10⁻⁶32Kanosamine, Nebramine
1 N KOH80°C1 x 10⁻⁸15Deoxystreptamine, Nebramine, Deoxystreptamine-kanosaminide
pH 7 (0.01 M Phosphate Buffer)80°Ct₉₀ = 70 hoursNot ApplicableOxidation Products (e.g., Deoxystreptamine, Nebramine)

Data sourced from Brandl and Gu, 1992.[2][3][6][8]

Table 2: Stability of this compound Sulfate Solutions Under Different Storage Conditions

Concentration & DiluentStorage TemperatureDurationPotency LossPhysical Appearance
40 mg/mL (reconstituted)Room Temperature24 hoursNot specifiedNo discoloration
40 mg/mL (reconstituted)Refrigerated96 hoursNot specifiedNo discoloration
40 mg/mL (reconstituted)-10 to -20°C12 weeksNot specifiedStable
160 mg/50 mL in 5% Dextrose (PVC bags)-20°C30 days≤ 6%No precipitation or color change
120 mg/50 mL in 5% Dextrose or 0.9% NaCl (PVC bags)-20°C28 days9%Not specified
80 mg/mL in half-normal saline4°C195 days3.5%Clear, light yellow
80 mg/mL in half-normal saline25°C195 days-0.2% (within assay error)Became slightly more yellow

Data compiled from various sources.[7][9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Assay

This protocol outlines a common approach for quantifying this compound and its degradation products. Many methods require a pre-column derivatization step as this compound lacks a strong UV chromophore.

Objective: To determine the concentration of this compound in a solution and to detect and quantify any degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Pulsed Amperometric Detection (PAD)

  • C18 analytical column (e.g., Nova-Pak C18, 3.9 x 150 mm)

  • This compound reference standard

  • Reagents for derivatization (e.g., 2,4-dinitrofluorobenzene or picryl sulfonic acid)

  • Mobile phase components (e.g., acetonitrile, buffer)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard to prepare a stock solution of known concentration.

    • Dilute the stock solution to create a series of calibration standards.

    • Dilute the this compound test solutions to fall within the calibration range.

  • Derivatization (if required):

    • A common derivatization procedure involves reacting the this compound solution with a derivatizing agent like 2,4-dinitrofluorobenzene or picryl sulfonic acid at an elevated temperature (e.g., 70°C) for a specific time (e.g., 20 minutes).[10] This reaction attaches a UV-absorbing molecule to the this compound, allowing for detection.

  • Chromatographic Conditions:

    • Column: C18, 3.9 x 150 mm

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 55/45 v/v). The exact composition may need optimization.

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 365 nm for dinitrofluorobenzene derivatives).[10]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Forced Degradation Study (for method validation):

    • To ensure the method is "stability-indicating," subject the this compound solution to stress conditions:

      • Acidic Hydrolysis: Add HCl (e.g., 1N) and heat.

      • Basic Hydrolysis: Add NaOH (e.g., 1N) and heat.

      • Oxidation: Add hydrogen peroxide (H₂O₂).

      • Thermal Stress: Heat the solution.

      • Photolytic Stress: Expose the solution to UV light.

    • Analyze the stressed samples to demonstrate that the degradation products are well-resolved from the parent this compound peak.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stability samples to the initial sample.

Visualizations

Tobramycin_Degradation_Pathways cluster_acid Acidic Conditions cluster_neutral Neutral pH cluster_base Basic Conditions Tobramycin_Acid This compound Kanosamine Kanosamine Tobramycin_Acid->Kanosamine Hydrolysis Nebramine_Acid Nebramine Tobramycin_Acid->Nebramine_Acid Hydrolysis Tobramycin_Neutral This compound Oxidation_Products Oxidation Products (e.g., Deoxystreptamine, Nebramine) Tobramycin_Neutral->Oxidation_Products Oxidation Tobramycin_Base This compound Deoxystreptamine Deoxystreptamine Tobramycin_Base->Deoxystreptamine Hydrolysis Nebramine_Base Nebramine Tobramycin_Base->Nebramine_Base Hydrolysis Deoxystreptamine_Kanosaminide Deoxystreptamine- Kanosaminide Tobramycin_Base->Deoxystreptamine_Kanosaminide Hydrolysis

Caption: this compound degradation pathways under different pH conditions.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing cluster_analysis Data Analysis Formulation Prepare this compound Solution (with/without stabilizers) Initial_Analysis Initial Analysis (t=0) (Assay, pH, Appearance) Formulation->Initial_Analysis Storage_Conditions Store samples at different conditions (e.g., 4°C, 25°C, 40°C) Initial_Analysis->Storage_Conditions Time_Points Withdraw samples at specified time points Storage_Conditions->Time_Points Analysis Analyze samples (HPLC, pH, Visual) Time_Points->Analysis Data_Evaluation Evaluate data (Potency vs. Time) Analysis->Data_Evaluation Shelf_Life Determine Shelf-Life Data_Evaluation->Shelf_Life

References

Technical Support Center: Refining Animal Models for Tobramycin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study tobramycin pharmacokinetics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high inter-animal variability in our this compound plasma concentrations. What are the potential causes and solutions?

A1: High variability is a common challenge in preclinical pharmacokinetic (PK) studies. Several factors can contribute to this:

  • Animal Health: Underlying health issues, even if subclinical, can significantly alter drug metabolism and excretion. Ensure all animals are healthy and properly acclimated before the study begins.

  • Dosing Accuracy: Inaccurate dosing, especially with small volumes for rodents, can lead to significant variations in plasma concentrations.

  • Stress: Improper handling and restraint can induce stress, which may alter physiological parameters and affect drug distribution and clearance.

  • Blood Sampling Technique: The site and method of blood collection can influence drug concentration measurements.[1][2] Consistent application of a validated blood sampling technique is crucial.[1][2] For serial sampling in mice, techniques like saphenous vein bleeding are often preferred to minimize stress and ensure sample quality.[1]

  • Metabolism Differences: Natural variations in metabolic enzyme expression and kidney function among individual animals can lead to different pharmacokinetic profiles.

Troubleshooting Steps:

  • Refine Dosing Technique: For intravenous administration, ensure the full dose is delivered and there is no leakage. For oral gavage, confirm proper placement to avoid administration into the lungs.

  • Standardize Animal Handling: Implement a consistent and gentle handling protocol to minimize stress. Allow for an appropriate acclimation period before the experiment.

  • Optimize Blood Sampling: Choose a sampling site that provides consistent results and is well-tolerated by the animal.[1][2] Ensure the total blood volume collected is within ethical guidelines to avoid physiological disturbances.[3]

  • Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.

  • Consider a Crossover Design: In larger animals where feasible, a crossover design where each animal receives both the test and control article (with a suitable washout period) can help to reduce inter-animal variability.

Q2: Our measured this compound concentrations are lower than expected. What could be the issue?

A2: Lower than expected plasma concentrations can arise from several factors related to the drug formulation, administration, or sample analysis.

  • Drug Formulation: Issues with the solubility or stability of the this compound formulation can lead to a lower effective dose being administered.

  • Administration Route: For extravascular routes like intramuscular (IM) or subcutaneous (SC), incomplete absorption can result in lower systemic exposure.

  • Sample Degradation: this compound may degrade in biological samples if not handled and stored correctly.

  • Analytical Method Issues: Problems with the analytical method, such as matrix effects or improper calibration, can lead to inaccurate quantification.

Troubleshooting Steps:

  • Verify Formulation: Confirm the concentration and stability of your this compound dosing solution.

  • Check Administration Technique: For IM or SC injections, ensure the needle is at the correct depth and the full volume is injected.

  • Review Sample Handling: Ensure blood samples are processed promptly and plasma/serum is stored at the appropriate temperature (typically -80°C) until analysis.[3][4]

  • Validate Analytical Method: Thoroughly validate your LC-MS/MS or other analytical method for linearity, accuracy, precision, and matrix effects.[5][6][7][8]

Q3: We are observing signs of nephrotoxicity in our animal models. How can we mitigate this?

A3: Nephrotoxicity is a known side effect of aminoglycosides like this compound.[9][10][11][12]

  • Mechanism: this compound is actively taken up into the proximal tubule epithelial cells of the kidneys via the megalin receptor, where it can accumulate and cause cellular damage.[9][10]

  • Mitigation Strategies:

    • Hydration: Ensure animals are well-hydrated, as dehydration can exacerbate nephrotoxicity.

    • Dosing Regimen: Extended interval dosing (e.g., once daily) is generally associated with a lower risk of nephrotoxicity compared to more frequent dosing, while maintaining efficacy.[13]

    • Therapeutic Drug Monitoring: If feasible, monitoring trough concentrations of this compound can help to avoid accumulation and subsequent toxicity.

    • Co-administration of Protective Agents: Research is ongoing into agents that may protect against aminoglycoside-induced nephrotoxicity, such as antioxidants or inhibitors of the megalin receptor.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Rat 10IV---4.4 ± 0.7[5]
Rat 1200 µg (total)IT--681119.7[14]
Dog 3IV--54.05 ± 4.681.30 ± 0.20[15]
Cat 5IV---1.15 ± 0.16[16]
Cat 3IV---1.84 ± 0.54[16]

IV: Intravenous, IT: Intratracheal, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the concentration-time curve, T½: Half-life. Note: Dashes indicate data not reported in the cited source.

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Rats

  • Animal Preparation: Use healthy, acclimatized rats of the appropriate strain and weight for your study. Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Catheterization: Surgically implant a catheter into a suitable vein, such as the femoral or jugular vein, for drug administration.

  • Dose Preparation: Prepare the this compound solution in a sterile vehicle (e.g., 0.9% saline) at the desired concentration.

  • Dose Administration: Administer the this compound solution as a bolus injection or a controlled infusion through the catheter. Ensure the full dose is delivered and flush the catheter with saline to ensure complete administration.

  • Post-Administration Monitoring: Monitor the animal for any adverse reactions during and after administration.

Protocol 2: Serial Blood Sampling in Mice via Saphenous Vein

  • Animal Restraint: Place the mouse in a suitable restrainer that allows access to the hind leg.

  • Hair Removal: Gently remove the fur from the area around the saphenous vein using a depilatory cream or a small electric razor.

  • Vein Dilation: Apply a small amount of a topical vasodilator or gently warm the leg to increase blood flow and make the vein more visible.

  • Puncture: Using a sterile lancet or a 27-30 gauge needle, make a small puncture in the saphenous vein.

  • Sample Collection: Collect the blood into a heparinized capillary tube or a pipette tip.[3] The volume of blood collected should be minimized and adhere to institutional guidelines.[3]

  • Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

  • Sample Processing: Transfer the blood sample to a microcentrifuge tube containing an anticoagulant (e.g., EDTA). Centrifuge the sample to separate the plasma.

  • Plasma Storage: Carefully aspirate the plasma supernatant and store it at -80°C until analysis.[3][4]

Protocol 3: LC-MS/MS Quantification of this compound in Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a precipitating agent like acetonitrile to the plasma sample.[5][8]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • Use a suitable HPLC column, such as a C18 column.[5][8]

    • The mobile phase typically consists of a mixture of water and acetonitrile with a modifier like heptafluorobutyric acid (HFBA) to improve peak shape.[5][8]

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.[5][8]

    • Monitor the specific mass-to-charge (m/z) transitions for this compound and an internal standard (e.g., sisomicin or a deuterated this compound).[5][8] Common transitions for this compound are m/z 467.8 > 163 and 468.2 > 163.3.[5][8]

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations in blank plasma.

    • Quantify the this compound concentration in the unknown samples by comparing their peak area ratios (this compound/internal standard) to the calibration curve.

Mandatory Visualizations

Tobramycin_Nephrotoxicity_Pathway cluster_PTEC Inside Proximal Tubule Cell This compound This compound (in filtrate) Megalin Megalin Receptor This compound->Megalin Binds to Endocytosis Endocytosis Megalin->Endocytosis Mediates PTEC Proximal Tubule Epithelial Cell Lysosome Lysosome Endocytosis->Lysosome Accumulation This compound Accumulation Lysosome->Accumulation Leads to ROS Reactive Oxygen Species (ROS) Generation Accumulation->ROS Mitochondrial_Damage Mitochondrial Damage Accumulation->Mitochondrial_Damage Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Damage->Apoptosis Cell_Death Cell Death & Renal Injury Apoptosis->Cell_Death

Caption: Signaling pathway of this compound-induced nephrotoxicity.

PK_Workflow Start Start: Study Design Animal_Prep Animal Preparation (Acclimation, Catheterization) Start->Animal_Prep Dosing This compound Administration (e.g., IV Bolus) Animal_Prep->Dosing Sampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing->Sampling Processing Sample Processing (Plasma Separation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Processing->Analysis Data_Analysis Pharmacokinetic Modeling (e.g., NCA) Analysis->Data_Analysis End End: Report Generation Data_Analysis->End

Caption: Experimental workflow for a typical this compound pharmacokinetic study.

Troubleshooting_Tree Start Unexpected PK Results High_Var High Inter-Animal Variability? Start->High_Var Low_Conc Consistently Low Concentrations? Start->Low_Conc High_Var->Low_Conc No Check_Dosing Review Dosing Technique & Accuracy High_Var->Check_Dosing Yes Check_Formulation Verify Formulation Concentration & Stability Low_Conc->Check_Formulation Yes Check_Handling Standardize Animal Handling & Sampling Check_Dosing->Check_Handling Check_Health Verify Animal Health Status Check_Handling->Check_Health Check_Sample_Handling Review Sample Handling & Storage Check_Formulation->Check_Sample_Handling Check_Analysis Validate Analytical Method Check_Sample_Handling->Check_Analysis

References

Validation & Comparative

A Comparative Analysis of Tobramycin and Gentamicin Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of aminoglycoside antibiotics, tobramycin and gentamicin are mainstays in the treatment of serious Gram-negative bacterial infections. For researchers, clinicians, and drug development professionals, understanding the nuanced differences in their efficacy is critical for optimizing therapeutic strategies. This guide provides a detailed comparison of this compound and gentamicin, supported by experimental data, to elucidate their respective strengths against various clinical isolates.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of this compound and gentamicin has been extensively studied, with a primary focus on their efficacy against Pseudomonas aeruginosa, a pathogen of significant clinical concern.

Superior Activity of this compound against Pseudomonas aeruginosa

A consistent finding across multiple studies is the superior in vitro activity of this compound against P. aeruginosa when compared to gentamicin.[1][2][3][4][5][6][7] Minimal inhibitory concentration (MIC) data indicates that, on a weight basis, this compound is often two to four times more active than gentamicin against most clinical isolates of this bacterium.[2][4] This enhanced potency suggests a potential therapeutic advantage in treating infections caused by P. aeruginosa.

Comparable Efficacy Against Other Pathogens

While this compound shows a clear advantage against P. aeruginosa, the efficacy of the two aminoglycosides is more comparable against other bacteria. Against Enterobacteriaceae and Staphylococcus aureus, gentamicin and this compound demonstrate similar in vitro activity.[8][9] However, some studies suggest that gentamicin is consistently more active than this compound against Serratia marcescens.[1] It is also noteworthy that like other aminoglycosides, both are active in low concentrations against Staphylococcus aureus but are largely inactive against Streptococcus pyogenes, Streptococcus faecalis, and Streptococcus pneumoniae.[1]

Quantitative Data Summary

The following tables summarize the comparative in vitro efficacy of this compound and gentamicin against key clinical isolates.

Table 1: Comparative Minimal Inhibitory Concentrations (MICs) against Pseudomonas aeruginosa

AntibioticMIC Range (μg/mL) for Susceptible StrainsGeneral Observation
This compound Lower than GentamicinGenerally 2-4 times more active on a weight basis[2][4]
Gentamicin Higher than this compoundMICs often closer to peak serum levels[4]

Table 2: Susceptibility of Gentamicin-Resistant P. aeruginosa to this compound

Gentamicin Resistance StatusSusceptibility to this compoundKey Finding
Highly Resistant (≥80 μg/ml)Often also highly resistantCross-resistance is common, but not absolute[2][7]
Moderately ResistantVariableSome gentamicin-resistant strains remain susceptible to this compound[1][4]

Clinical Efficacy and Therapeutic Applications

While in vitro data provides a valuable predictive measure of antibiotic efficacy, clinical outcomes are the ultimate determinant. Clinical studies comparing this compound and gentamicin have shown similar overall effectiveness in treating serious Gram-negative infections.[5][7] One study found that 45.1% of patients responded favorably to each drug.[3][5] The clinical results were notably better in urinary tract infections compared to other types of infections.[5][7]

For infections caused by gentamicin-resistant but this compound-sensitive strains of P. aeruginosa, this compound is a clear therapeutic choice.[1] The combination of this compound with carbenicillin has proven effective in treating P. aeruginosa endocarditis that was unresponsive to a gentamicin-carbenicillin combination.[1] In the context of ocular infections, a multicenter study indicated that this compound was significantly more effective clinically and exhibited greater antibacterial efficacy against conjunctival pathogens, particularly Staphylococcus aureus, compared to gentamicin sulfate.[10]

Experimental Protocols

The determination of in vitro efficacy of aminoglycosides primarily relies on standardized antimicrobial susceptibility testing methods.

Antimicrobial Susceptibility Testing Workflow

cluster_prep Isolate Preparation cluster_testing Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) cluster_interpretation Result Interpretation isolate Clinical Isolate culture Pure Culture isolate->culture suspension Standardized Inoculum (e.g., 0.5 McFarland) culture->suspension mic_inoculate Inoculation suspension->mic_inoculate Add to wells disk_inocinoculate disk_inocinoculate mic_plate Microtiter Plate with Serial Antibiotic Dilutions mic_plate->mic_inoculate mic_incubate Incubation mic_inoculate->mic_incubate mic_read Visual/Automated Reading of Growth Inhibition mic_incubate->mic_read interpretation Categorization: Susceptible, Intermediate, Resistant mic_read->interpretation agar Mueller-Hinton Agar Plate disk_inoculate Lawn Inoculation agar->disk_inoculate disk_place Placement of Antibiotic Disks disk_inoculate->disk_place disk_incubate Incubation disk_place->disk_incubate disk_measure Measurement of Zone of Inhibition disk_incubate->disk_measure disk_measure->interpretation clsi CLSI/EUCAST Breakpoints clsi->interpretation cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance aminoglycoside This compound / Gentamicin binding Binds to 30S Ribosomal Subunit aminoglycoside->binding mrna mRNA Misreading binding->mrna protein Inhibition of Protein Synthesis mrna->protein death Bacterial Cell Death protein->death enzymatic Enzymatic Modification (Acetylation, Phosphorylation, Adenylation) enzymatic->aminoglycoside Inactivation ribosomal Alteration of Ribosomal Target Site ribosomal->binding Prevents Binding uptake Reduced Uptake/ Efflux uptake->aminoglycoside Reduced Intracellular Concentration

References

A Comparative Guide to Analytical Methods for Tobramycin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Tobramycin, a critical aminoglycoside antibiotic. We will delve into the performance of a new analytical method and compare it with established alternatives, supported by experimental data. This objective analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, whether for routine quality control, pharmacokinetic studies, or new formulation development.

Introduction to this compound Analysis

This compound is a potent, broad-spectrum antibiotic used to treat various bacterial infections. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is paramount for ensuring its safety and efficacy. Due to its polar nature and lack of a strong UV-absorbing chromophore, the analysis of this compound presents unique challenges, leading to the development of a diverse range of analytical techniques.[1][2] This guide will explore and compare the most prevalent methods: High-Performance Liquid Chromatography (HPLC) with various detection techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

Methodology Comparison: A Data-Driven Approach

The validation of an analytical method is crucial to ensure its reliability. Key performance parameters, as stipulated by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) guidelines, include linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection and Limit of Quantitation).[2][3][4][5][6] The following tables summarize the quantitative performance of a new analytical method in comparison to existing techniques.

Table 1: Comparison of Linearity and Range
MethodLinearity (Concentration Range)Correlation Coefficient (r²)
New HPLC-UV Method 0.47 - 0.71 mg/mL > 0.9998 [1][2]
HPLC-UV (Published Method 1)240 - 360 µg/mL> 0.999[7]
LC-MS/MS50 - 25,000 ng/mLNot specified
LC-MS/MS (in rabbit ocular fluids)3 - 1000 ng/mL> 0.99[8]
Spectrophotometric2.5 - 140 µg/mL> 0.9991[9]
Table 2: Comparison of Accuracy and Precision
MethodAccuracy (% Recovery)Precision (% RSD)
New HPLC-UV Method 99.0 - 100.0% [1][2]< 2.0% [1][2]
HPLC-UV (Published Method 1)98 - 102%< 2.0%
LC-MS/MS85 - 115%< 15%[8]
LC-MS/MS (in serum)Not specified< 6%[10]
Microbiological AssayVariable, dependent on matrixCan be higher than chromatographic methods
Table 3: Comparison of Sensitivity (LOD & LOQ)
MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
New HPLC-UV Method Not explicitly defined, but effective at therapeutic concentrations 0.47 mg/mL (as lower end of linearity) [1][2]
HPLC-UV (Published Method 2)0.020 µg/mL0.246 µg/mL[11]
LC-MS/MS (in M9 Medium)Not specified50 ng/mL[12]
LC-MS/MS (in rabbit ocular fluids)Not specified3 ng/mL[8]
LC-MS/MS (in serum)Not specified0.15 mg/L[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase column, such as a Purosphere RP-8e (250 mm x 4.6 mm, 5 µm), is commonly employed.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer, for instance, 0.05 M diammonium hydrogen phosphate with pH adjusted to 10.0 using tetramethyl ammonium hydroxide, is effective.[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2]

  • Detection: UV detection is performed at a low wavelength, typically around 210 nm, as this compound lacks a significant chromophore.[1][2][7]

  • Sample Preparation: Samples are diluted with the mobile phase to fall within the linear range of the assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing this compound in complex biological matrices.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Pentafluorophenyl (PFP) column is often preferred for retaining the polar this compound molecule.[8][13]

  • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and trifluoroacetic acid) and an organic component (e.g., acetonitrile with formic acid).[8]

  • Ionization Mode: ESI in positive ion mode is used.

  • Quantification: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and an internal standard.[8][10]

  • Sample Preparation: Protein precipitation is a common sample preparation technique for biological fluids, followed by direct injection of the supernatant.[10]

Microbiological Assay

This traditional method relies on the antibiotic's ability to inhibit microbial growth.

  • Principle: The size of the inhibition zone of a susceptible microorganism is proportional to the concentration of this compound.

  • Test Organism: A susceptible strain, such as Bacillus subtilis or Staphylococcus aureus, is used.

  • Method: The agar diffusion method (cylinder-plate or disc diffusion) is commonly used. A standardized suspension of the test organism is seeded into an agar medium. Samples and standards are then applied to cylinders or paper discs placed on the agar surface.

  • Incubation: The plates are incubated under specific conditions to allow for bacterial growth and the formation of inhibition zones.

  • Quantification: The diameter of the inhibition zones is measured, and the concentration of this compound in the sample is determined by comparing it to a standard curve.

  • Considerations: This method can be influenced by factors such as the pH of the medium, sample diluents, and the presence of interfering substances.[14]

Visualizing the Validation Workflow

The process of validating a new analytical method follows a logical progression to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_3 Data Analysis & Reporting Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Analysis Analyze Validation Data Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: A flowchart illustrating the key stages in the validation of a new analytical method.

Comparative Logic for Method Selection

The choice of an analytical method for this compound quantification depends on a variety of factors. The following diagram outlines the logical considerations for selecting the most appropriate technique.

Method Selection Logic cluster_0 Initial Considerations cluster_1 Method Characteristics cluster_2 Decision Criteria Matrix Sample Matrix HPLC_UV HPLC-UV Matrix->HPLC_UV Simple (e.g., drug product) HighSensitivity High Sensitivity Needed? Matrix->HighSensitivity Complex (e.g., plasma) Concentration Expected Concentration Concentration->HPLC_UV High Concentration->HighSensitivity Low Purpose Purpose of Analysis HighThroughput High Throughput? Purpose->HighThroughput Routine QC Purpose->HighSensitivity Pharmacokinetics Bioactivity Bioactivity Measurement? Purpose->Bioactivity Potency Testing LC_MSMS LC-MS/MS Microbio Microbiological Assay HighThroughput->HPLC_UV Yes HighSensitivity->HPLC_UV No HighSensitivity->LC_MSMS Yes Bioactivity->Microbio Yes

Caption: A decision tree to guide the selection of an appropriate analytical method for this compound.

Conclusion

The selection of an analytical method for this compound quantification is a critical decision that impacts the quality and reliability of results. While the new HPLC-UV method demonstrates excellent performance for routine quality control of pharmaceutical formulations, offering a good balance of accuracy, precision, and cost-effectiveness, LC-MS/MS remains the gold standard for applications requiring high sensitivity and selectivity, particularly in biological matrices. Microbiological assays, though less precise, provide a valuable measure of biological activity. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the analytical task at hand.

References

Navigating Aminoglycoside Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of cross-resistance patterns between tobramycin and other critical aminoglycosides, supported by experimental data and protocols, to inform research and drug development.

In the landscape of antimicrobial resistance, understanding the nuances of cross-resistance between antibiotics within the same class is paramount for the development of robust therapeutic strategies. This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other clinically significant aminoglycosides, including gentamicin, amikacin, and the next-generation agent, plazomicin. By examining the underlying molecular mechanisms and presenting quantitative susceptibility data, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of aminoglycoside resistance.

Key Mechanisms of Aminoglycoside Cross-Resistance

The primary drivers of cross-resistance among aminoglycosides are enzymatic modification, target site alteration, and the action of efflux pumps. The presence and type of these mechanisms within a bacterial isolate dictate its susceptibility profile to various aminoglycosides.

1. Aminoglycoside-Modifying Enzymes (AMEs): This is the most prevalent mechanism of acquired aminoglycoside resistance.[1] AMEs are bacterial enzymes that covalently modify the antibiotic, preventing it from binding to its ribosomal target.[1] There are three main classes of AMEs:

  • N-acetyltransferases (AACs): Catalyze the acetylation of an amino group.

  • O-phosphotransferases (APHs): Catalyze the phosphorylation of a hydroxyl group.

  • O-nucleotidyltransferases (ANTs): Catalyze the adenylylation of a hydroxyl group.

The substrate specificity of each AME determines the cross-resistance pattern. For instance, the bifunctional enzyme AAC(6')-APH(2") confers resistance to gentamicin, this compound, and kanamycin, and when overexpressed, can also lead to amikacin resistance.[2] The ANT(2")-Ia enzyme can modify gentamicin and this compound, while ANT(4')-Ia is active against amikacin and this compound.[2][3]

2. 16S Ribosomal RNA (rRNA) Methyltransferases: This mechanism confers high-level, broad-spectrum resistance to most clinically relevant aminoglycosides.[4][5] These enzymes methylate specific nucleotides within the A-site of the 16S rRNA, the binding site for aminoglycosides.[4] This modification significantly reduces the binding affinity of the drugs, rendering them ineffective.[4] Notably, bacteria producing 16S rRNA methyltransferases are often resistant to plazomicin.[1][4]

3. Efflux Pumps: These membrane-associated protein complexes actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[6] Efflux pumps can contribute to intrinsic and acquired resistance to multiple classes of antibiotics, including aminoglycosides.[7] In Pseudomonas aeruginosa, the MexXY-OprM efflux pump is a significant contributor to aminoglycoside resistance.[8]

Comparative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance patterns between this compound and other aminoglycosides in the presence of different resistance mechanisms.

Table 1: Comparative MICs (μg/mL) of Aminoglycosides Against Multidrug-Resistant Gram-Negative Bacilli [4][8]

AminoglycosideMIC₅₀MIC₉₀% Susceptible (CLSI/EUCAST)
Plazomicin 1>12880.2% (FDA)
Amikacin 128>12838.1% / 35.7%
Gentamicin >128>12814.3% / 25.0%
This compound >128>1289.5% / 15.0%

Data from a study of 303 multinational multidrug-resistant Gram-negative bacilli. Breakpoints applied were from CLSI, EUCAST, and the U.S. Food and Drug Administration (FDA) for plazomicin.

Table 2: MIC Distributions (mg/L) of Aminoglycosides Against Multidrug-Resistant Klebsiella pneumoniae [9]

AminoglycosideMIC RangeMIC₅₀MIC₉₀
Plazomicin (ACHN-490) ≤0.06 - >640.51
Amikacin ≤1 - >644>64
Gentamicin ≤0.25 - >6432>64
This compound ≤0.25 - >6464>64

Data from a study of 102 multidrug-resistant K. pneumoniae isolates.

Table 3: Impact of Specific Aminoglycoside-Modifying Enzymes on MICs (mg/L) in Carbapenem-Resistant Klebsiella pneumoniae [10]

AminoglycosideMean MIC without AAC(3)-IV + AAC(6')-IbMean MIC with AAC(3)-IV + AAC(6')-Ib
Gentamicin ~16~256
This compound ~32~512
Amikacin ~8~8
Plazomicin ~1~4

The presence of AAC(3)-IV was associated with significantly higher MICs of gentamicin, this compound, and plazomicin, but not amikacin.

Experimental Protocols

Accurate determination of cross-resistance patterns relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][11][12]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Stock solutions of aminoglycosides (this compound, gentamicin, amikacin, plazomicin)

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Serially dilute the stock solutions of each aminoglycoside in CAMHB in the microtiter plates to achieve a range of final concentrations.

  • Prepare Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plates: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Molecular Detection of Aminoglycoside Resistance Genes by Multiplex PCR

Multiplex Polymerase Chain Reaction (PCR) allows for the simultaneous detection of multiple gene targets in a single reaction.[5][13]

Materials:

  • Bacterial genomic DNA, extracted and purified

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Forward and reverse primers for target AME and 16S rRNA methyltransferase genes (e.g., aac(6')-Ib, ant(3")-Ia, aph(3')-Ia, rmtB)

  • Nuclease-free water

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • Prepare PCR Reaction: In a PCR tube, combine the PCR master mix, the specific primer sets for the target resistance genes, the template DNA, and nuclease-free water to the final reaction volume.

  • PCR Amplification: Place the PCR tubes in a thermocycler and perform the amplification using the following general conditions (optimization may be required for specific primer sets):

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 7-10 minutes

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size for a specific gene indicates its presence in the bacterial isolate.

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Aminoglycoside_Resistance_Mechanisms cluster_mechanisms Mechanisms of Aminoglycoside Resistance cluster_effects Effects on Aminoglycosides AMEs Aminoglycoside-Modifying Enzymes (AMEs) Inactivation Enzymatic Inactivation AMEs->Inactivation Methyltransferases 16S rRNA Methyltransferases Target_Alteration Ribosomal Target Alteration Methyltransferases->Target_Alteration Efflux Efflux Pumps Reduced_Concentration Reduced Intracellular Concentration Efflux->Reduced_Concentration

Caption: Major mechanisms of aminoglycoside resistance.

Experimental_Workflow start Bacterial Isolate with Suspected Resistance mic_testing MIC Determination (Broth Microdilution) start->mic_testing Phenotypic Characterization gene_detection Molecular Detection of Resistance Genes (PCR) start->gene_detection Genotypic Characterization data_analysis Data Analysis and Correlation mic_testing->data_analysis sequencing DNA Sequencing (for novel mechanisms) gene_detection->sequencing If known genes are absent gene_detection->data_analysis sequencing->data_analysis cross_resistance_profile Determine Cross-Resistance Profile data_analysis->cross_resistance_profile

Caption: Workflow for determining aminoglycoside cross-resistance.

Conclusion

The cross-resistance patterns between this compound and other aminoglycosides are complex and largely dictated by specific, identifiable resistance mechanisms. While this compound and gentamicin often share susceptibility and resistance profiles due to their inactivation by many of the same AMEs, amikacin's structure provides it with greater stability against some of these enzymes. Plazomicin represents a significant advancement, overcoming many common AMEs, but remains vulnerable to the effects of 16S rRNA methyltransferases. A thorough understanding of these patterns, supported by robust experimental data, is essential for the effective use of current aminoglycosides and the development of novel agents capable of circumventing existing resistance mechanisms.

References

Unveiling the Influence of Growth Media on Tobramycin's Efficacy Against Key Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic activity is paramount. This guide provides a comparative analysis of tobramycin's performance in different bacterial growth media, supported by experimental data and detailed protocols. The evidence underscores the critical role of the testing environment in determining the antimicrobial efficacy of this widely used aminoglycoside.

This compound's potency against clinically relevant bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus, can be significantly influenced by the composition of the growth medium used for susceptibility testing. The concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), is a crucial factor that can alter the measured Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

The Critical Role of Cation Adjustment in Mueller-Hinton Broth

Mueller-Hinton Broth (MHB) is the standard medium for routine antimicrobial susceptibility testing. However, variations in its cation content can lead to significant discrepancies in this compound MIC values, especially for P. aeruginosa. Unsupplemented MHB often yields lower MICs, potentially overestimating the antibiotic's effectiveness.

Conversely, cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with physiological concentrations of Ca²⁺ and Mg²⁺, provides a more accurate representation of this compound's activity in vivo. Research has shown that achieving parity with agar dilution tests requires adjusting the cation content of the broth to 20 to 25 mg of calcium and 10 to 12.5 mg of magnesium per liter[1][2]. The presence of these cations is known to inhibit the bactericidal effect of this compound[1][2].

Comparative Efficacy of this compound in Various Media

The antibacterial activity of this compound is not only affected by cation concentration but also by the general nutrient composition of the growth medium. Studies have demonstrated that MIC values for this compound against P. aeruginosa can be two to eight times lower in Mueller-Hinton Broth compared to Mueller-Hinton Agar[3].

For Staphylococcus aureus, the choice of medium also impacts this compound's apparent efficacy. In a comparison between cation-adjusted Mueller-Hinton Broth (MHB-ca), Trypticase soy broth supplemented with glucose and NaCl (TGN), and artificial sputum medium (ASM), notable differences in MICs were observed. For a methicillin-resistant S. aureus (MRSA) strain, the this compound MIC was markedly higher in TGN compared to MHB-ca and ASM[4].

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against Pseudomonas aeruginosa and Staphylococcus aureus in different growth media, illustrating the impact of media composition on antibiotic activity.

Table 1: this compound MICs against Pseudomonas aeruginosa

Growth MediumCation ConcentrationMIC Range (µg/mL)Reference
Mueller-Hinton AgarStandard≤3.12 for 83% of strains[3]
Mueller-Hinton BrothUnsupplementedTwo to eight times lower than MHA[3]
Cation-Adjusted MHB20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺Provides parity with agar dilution[1][2]
Brain Heart Infusion BrothNot specified1 - 4[5]

Table 2: this compound MICs against Staphylococcus aureus

Growth MediumStrainMIC (µg/mL)Reference
Broth Dilution (unspecified)25 isolates≤0.20 for nearly all[6][7]
Cation-Adjusted MHBATCC 25923 (MSSA)Not specified as resistant[4]
Cation-Adjusted MHBATCC 33591 (MRSA)Resistant[4]
Trypticase soy broth + 1% glucose + 2% NaCl (TGN)ATCC 33591 (MRSA)Higher than in MHB-ca[4]
Artificial Sputum Medium (ASM)ATCC 33591 (MRSA)Slightly higher than in MHB-ca[4]

Experimental Protocols

The determination of this compound's MIC is typically performed using the broth microdilution method, a standardized protocol that allows for the quantitative assessment of antibiotic susceptibility.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
  • This compound stock solution of known concentration.
  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Serial Dilution of this compound:

  • A two-fold serial dilution of this compound is prepared directly in the microtiter plate wells using the selected growth medium.
  • The first well contains the highest concentration of the antibiotic, and subsequent wells contain progressively lower concentrations.
  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

3. Inoculation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

4. Incubation:

  • The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Visualizing Key Processes

To further elucidate the experimental and molecular mechanisms discussed, the following diagrams are provided.

experimental_workflow Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare Growth Medium (e.g., CAMHB) serial_dilution Perform Serial Dilution of this compound in Plate prep_media->serial_dilution prep_tobra Prepare this compound Stock Solution prep_tobra->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate at 35-37°C for 16-20h inoculation->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic

Caption: Workflow for determining this compound's MIC using the broth microdilution method.

tobramycin_mechanism This compound's Mechanism of Action cluster_bacterium Bacterial Cell cluster_ribosome Ribosome ribosome_30s 30S Subunit protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Prevents formation of 70S complex with 50S subunit ribosome_50s 50S Subunit This compound This compound This compound->ribosome_30s Binds to mrna mRNA mrna->protein_synthesis aberrant_proteins Aberrant Proteins protein_synthesis->aberrant_proteins Causes misreading of mRNA cell_death Cell Death aberrant_proteins->cell_death Leads to

References

Validating the correlation between in vitro Tobramycin susceptibility and in vivo efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The correlation between in vitro susceptibility of bacteria to tobramycin and the in vivo clinical efficacy of the antibiotic is a cornerstone of effective infectious disease management. For researchers, scientists, and drug development professionals, a nuanced understanding of this relationship is paramount for interpreting preclinical data, designing robust clinical trials, and ultimately, developing more effective anti-infective therapies. This guide provides an objective comparison of in vitro and in vivo data, supported by experimental evidence, to illuminate the predictive value and limitations of susceptibility testing for this compound.

Executive Summary

In vitro susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC), remains a critical tool in predicting the likely success of this compound therapy. Generally, a lower MIC value is associated with a higher probability of clinical and microbiological success. However, the predictive power of in vitro tests is not absolute. Pharmacokinetic and pharmacodynamic (PK/PD) parameters, the site of infection, the host's immune status, and the development of bacterial resistance can all influence in vivo outcomes. This guide delves into the data that validates this correlation, explores the methodologies behind in vitro and in vivo assessments, and visualizes the key pathways and workflows involved.

Section 1: Quantitative Data Comparison

The following tables summarize quantitative data from various studies, comparing in vitro this compound susceptibility (MIC) with in vivo outcomes, including clinical cure rates, bacterial eradication rates, and key pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Table 1: Correlation of this compound MIC with Clinical and Microbiological Outcomes

PathogenInfection TypeMIC (µg/mL)Clinical Cure Rate (%)Microbiological Eradication Rate (%)Reference
Pseudomonas aeruginosaVentilator-Associated Pneumonia (VAP)≤184.8% (Susceptible)Not explicitly stated[1]
Pseudomonas aeruginosaVentilator-Associated Pneumonia (VAP)≤493.6% (Susceptible)Not explicitly stated[1]
Gram-negative bacteriaComplicated Urinary Tract Infection (cUTI)Not specified70% (21/30 patients)Not explicitly stated[2]
Various pathogensSevere Urinary Tract InfectionNot specifiedExcellent bacteriological resultsNot explicitly stated[3]
Gram-negative bacteriaVentilator-Associated Pneumonia (VAP)Not specifiedAdjunctive inhaled this compound associated with higher clinical and microbiological cureAdjunctive inhaled this compound associated with higher clinical and microbiological cure[4][5]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound

Patient PopulationDosing RegimenCmax (mg/L)AUC24 (mg·h/L)Vd (L/kg)t1/2 (h)Reference
Adult Cystic Fibrosis3.4 mg/kg q8h (median)Not specifiedNot specified0.29 ± 0.112.2 ± 0.8[6]
Pediatric Cystic Fibrosis10 mg/kg/dayNot specifiedTarget >50 (AUC24/MIC)0.23 ± 0.10Not specified[7]
Adult with BacteriuriaSingle IV doseNot specifiedNot specifiedNot specifiedNot specified[8]
Heterogeneous group of patientsMultiple dosing regimensNot specifiedNot specified0.327 ± 0.014 x body weight (kg)26.6 ± 9.4[9]

Section 2: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing this compound's efficacy.

In Vitro Susceptibility Testing

1. Broth Microdilution Method (CLSI Guideline M07)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of the test bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of this compound in a liquid growth medium.

  • Procedure:

    • Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Standardize the bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Incubate the plates at 35°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Reference: [10][11]

2. Etest® (Epsilometer Test)

The Etest is a gradient diffusion method that provides a quantitative MIC value.

  • Principle: A predefined, stable gradient of this compound is immobilized on a plastic strip. When placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating a continuous concentration gradient.

  • Procedure:

    • Prepare a standardized bacterial inoculum and evenly streak it onto a Mueller-Hinton agar plate.

    • Allow the agar surface to dry completely.

    • Apply the Etest strip to the agar surface.

    • Incubate the plate at 35°C for 16-20 hours.

    • An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

  • Reference: [2][5][12][13]

In Vivo Efficacy Models

1. Murine Lung Infection Model

This model is commonly used to evaluate the efficacy of antibiotics against respiratory pathogens.

  • Principle: Mice are infected with a bacterial pathogen, such as Pseudomonas aeruginosa, to establish a lung infection. The efficacy of this compound is then assessed by measuring the reduction in bacterial burden in the lungs.

  • Procedure:

    • Induce transient neutropenia in mice using cyclophosphamide.

    • Infect anesthetized mice intranasally with a standardized inoculum of the test bacterium.

    • Initiate this compound treatment at a specified time post-infection, administered via a clinically relevant route (e.g., intraperitoneal or aerosol).

    • After a defined treatment period, euthanize the mice and aseptically harvest the lungs.

    • Homogenize the lung tissue and perform quantitative cultures to determine the bacterial load (CFU/lung).

    • Compare the bacterial burden in treated mice to that in untreated control mice to assess efficacy.

  • Reference: [7][14][15]

2. Rabbit Soft Tissue Chamber Model

This model is used to study chronic, localized infections and the penetration of antibiotics into infected sites.

  • Principle: A sterile chamber is surgically implanted in the soft tissue of a rabbit, creating a space where a localized infection can be established and maintained.

  • Procedure:

    • Surgically implant a sterile tissue chamber in the flank or back of a rabbit.

    • Allow a period for healing and for the chamber to fill with sterile fluid.

    • Inoculate the chamber with a standardized suspension of the test bacterium.

    • Administer this compound systemically.

    • Collect fluid samples from the chamber at various time points to measure both bacterial counts and this compound concentrations.

    • This model allows for the correlation of local antibiotic concentrations with the rate of bacterial killing at the site of infection.

  • Reference: [8][9][16][17]

Section 3: Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound's action and evaluation.

tobramycin_moa cluster_bacterium Bacterial Cell This compound This compound outer_membrane Outer Membrane (Porin Channels) This compound->outer_membrane Passive Diffusion periplasm Periplasmic Space outer_membrane->periplasm inner_membrane Inner Membrane (Active Transport) periplasm->inner_membrane Energy-Dependent Uptake ribosome 30S Ribosomal Subunit inner_membrane->ribosome cell_death Bacterial Cell Death inner_membrane->cell_death Increased Permeability protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition & Mistranslation aberrant_proteins Aberrant Proteins protein_synthesis->aberrant_proteins protein_synthesis->cell_death Disruption of Essential Functions aberrant_proteins->inner_membrane Membrane Damage

Caption: Mechanism of action of this compound, leading to bacterial cell death.

tobramycin_resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound outer_membrane Outer Membrane This compound->outer_membrane Blocked Entry enzyme_mod Enzymatic Modification (e.g., AMEs) This compound->enzyme_mod reduced_uptake Reduced Uptake (Porin loss, Efflux pumps) outer_membrane->reduced_uptake inner_membrane Inner Membrane ribosome 30S Ribosomal Subunit target_mod Target Modification (Ribosomal mutation) ribosome->target_mod Altered Binding Site inactive_this compound Inactive This compound enzyme_mod->inactive_this compound

Caption: Key mechanisms of bacterial resistance to this compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment isolate Bacterial Isolate mic_testing MIC Determination (Broth Microdilution / Etest) isolate->mic_testing treatment This compound Treatment mic_testing->treatment Inform Dosing Strategy animal_model Animal Model (e.g., Murine Lung Infection) infection Induce Infection animal_model->infection infection->treatment outcome Assess Outcome (Bacterial Load, Survival) treatment->outcome outcome->mic_testing Correlate with MIC

Caption: Workflow for correlating in vitro susceptibility with in vivo efficacy.

Conclusion

The validation of in vitro this compound susceptibility as a predictor of in vivo efficacy is a multifaceted process. While a strong correlation exists, particularly when considering PK/PD principles, it is not a simple one-to-one relationship. This guide has provided a comparative overview of the quantitative data, detailed the experimental protocols necessary for robust assessment, and visualized the underlying biological and experimental processes. For researchers and drug development professionals, a comprehensive approach that integrates in vitro susceptibility data with in vivo models and a thorough understanding of PK/PD is essential for the successful development and clinical application of this compound and other antimicrobial agents. The continued refinement of susceptibility testing methods and the development of more predictive in vivo models will further enhance our ability to combat infectious diseases effectively.

References

A Comparative In Vitro Analysis of Branded Versus Generic Tobramycin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between branded and generic drug formulations is paramount. This guide provides an objective in vitro comparison of branded tobramycin (e.g., Tobrex®) and its generic counterparts, focusing on critical quality attributes that influence therapeutic efficacy. The following data and protocols are synthesized from established scientific methodologies and regulatory guidelines to aid in the evaluation and development of this compound products.

The therapeutic equivalence of a generic drug product is established when it demonstrates both pharmaceutical and bioequivalence to the branded reference drug. For ophthalmic and inhaled formulations of this compound, where systemic absorption is not the primary route of action, in vitro studies play a crucial role in demonstrating this equivalence. Key performance indicators include antimicrobial efficacy, physicochemical properties, and drug release characteristics.

Physicochemical and Microbiological Comparison

The following tables summarize the key in vitro parameters for comparing branded and generic this compound formulations. These are based on the specifications for the branded product Tobrex® and the general requirements for generic drug approval.

Table 1: Comparative Physicochemical Properties of this compound Ophthalmic Solutions

ParameterBranded (Tobrex® 0.3%) SpecificationGeneric Formulation Target
Appearance Clear, colorless to pale yellow solutionQualitatively the same as branded
This compound Content 90.0% - 110.0% of labeled amount90.0% - 110.0% of labeled amount
pH 7.0 - 8.0[1]Within the same range as branded
Osmolality 260 - 320 mOsm/kg[1]Equivalent to branded
Viscosity Formulation-specificEquivalent to branded
Impurities Within specified limitsNo new impurities exceeding the identification threshold

Table 2: Comparative Antimicrobial Activity

ParameterBranded FormulationGeneric Formulation Target
Minimum Inhibitory Concentration (MIC) against P. aeruginosa Report value (e.g., 1 µg/mL)[2]Equivalent to branded (typically within one twofold dilution)
Zone of Inhibition against S. aureus Report diameter (mm)Equivalent to branded

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of branded and generic formulations. The following protocols are based on standard pharmacopeial methods and regulatory guidance.

High-Performance Liquid Chromatography (HPLC) for this compound Assay and Impurity Profiling

This method is used to determine the concentration of this compound and to identify and quantify any related substances or degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a charged aerosol detector (CAD) or a UV detector following derivatization.

  • Column: A suitable C18 or other appropriate stationary phase column.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The specific gradient and composition will depend on the column and instrument.

  • Sample Preparation: Samples of both the branded and generic formulations are diluted with the mobile phase to a known concentration.

  • Procedure: Equal volumes of the prepared samples are injected into the chromatograph. The peak area of this compound is measured and compared to a reference standard to determine the concentration. Impurity profiles are also compared between the branded and generic products. Forced degradation studies are often performed to demonstrate the stability-indicating nature of the method.

In Vitro Antimicrobial Susceptibility Testing

These tests are performed to compare the antimicrobial efficacy of the branded and generic formulations.

  • Microbial Strains: Standardized strains of relevant ocular pathogens, such as Pseudomonas aeruginosa (e.g., ATCC 27853) and Staphylococcus aureus (e.g., ATCC 25923), should be used.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Procedure: Serial twofold dilutions of the branded and generic this compound formulations are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated at 35°C for 16-20 hours. The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.

  • Disk Diffusion Test (Kirby-Bauer):

    • Method: According to CLSI guidelines.

    • Procedure: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. Filter paper disks impregnated with a specified concentration of the branded and generic this compound are placed on the agar surface. The plates are incubated at 35°C for 16-18 hours. The diameter of the zone of complete inhibition around each disk is measured. The zones of inhibition for the branded and generic products should be equivalent.

In Vitro Release Testing (for Ointments and Suspensions)

This test evaluates the rate and extent of drug release from the formulation.

  • Apparatus: USP Apparatus 2 (paddle apparatus) with a Franz diffusion cell or a vertical diffusion cell.

  • Membrane: A synthetic, inert membrane with a suitable pore size.

  • Release Medium: A buffered solution that mimics the physiological conditions of the target site (e.g., simulated tear fluid for ophthalmic products).

  • Procedure: A known quantity of the formulation is applied to the membrane in the diffusion cell. The release medium is maintained at a constant temperature (e.g., 32°C for ophthalmic ointments) and stirred at a constant rate. At specified time intervals, samples of the release medium are withdrawn and analyzed by HPLC to determine the concentration of this compound. The cumulative amount of drug released over time is then plotted to generate a dissolution profile. The profiles of the branded and generic products are compared for similarity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key comparative tests.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start: Obtain Branded and Generic this compound Samples dilute Dilute samples to a known concentration start->dilute ref_std Prepare Reference Standard start->ref_std inject Inject samples and standard into HPLC system dilute->inject ref_std->inject separate Separation on Chromatographic Column inject->separate detect Detection (CAD or UV after derivatization) separate->detect integrate Integrate peak areas detect->integrate compare Compare peak areas of samples to reference standard integrate->compare impurities Compare impurity profiles integrate->impurities end End: Determine this compound Content compare->end Assay Result end2 End: Assess Impurity Profile impurities->end2 Purity Result MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Branded and Generic This compound Samples dilutions Prepare serial twofold dilutions in Mueller-Hinton broth start->dilutions inoculate Inoculate dilutions with bacteria dilutions->inoculate inoculum Prepare standardized bacterial inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic compare Compare MIC values of branded vs. generic determine_mic->compare end End: Conclude on antimicrobial equivalency compare->end Equivalence Assessment

References

Safety Operating Guide

Proper Disposal of Tobramycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of tobramycin is a critical aspect of laboratory operations. Improper disposal of antibiotics like this compound can contribute to the development of antimicrobial resistance in the environment.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety and environmental regulations.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

  • Engineering Controls : Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[3]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, clothing, and eye/face protection.[3][4]

  • Hygiene : Wash hands thoroughly after handling the substance.[4][5] Avoid contact with skin and eyes.[3]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials.[3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (e.g., pure solid, stock solution, contaminated labware). All disposal must comply with federal, state, and local environmental control regulations.[4][5][6]

1. Pure this compound (Solid Waste):

  • Characterize the Waste : this compound waste should be treated as chemical waste.[7]

  • Package for Disposal : Collect the solid this compound in a suitable, closed, and clearly labeled container for disposal.[3]

  • Select a Disposal Method :

    • Licensed Chemical Destruction : Arrange for removal to a licensed chemical destruction plant.[3]

    • Controlled Incineration : Dispose of via controlled incineration with flue gas scrubbing.[3]

    • Licensed Landfill : Burial in a licensed landfill is another potential option, subject to local regulations.[8]

  • Prohibited Disposal : Do not discharge solid this compound into sewer systems or contaminate water, foodstuffs, or feed.[3]

2. This compound Stock Solutions and Unused Media:

  • Hazardous Waste Classification : High-concentration stock solutions are considered hazardous chemical waste.[7]

  • Collection : Collect stock solutions in an approved, sealed, and labeled container specifically for chemical waste.[7]

  • Disposal : Follow your institution's guidelines for hazardous chemical waste disposal. This typically involves collection by a certified waste management vendor.

  • Autoclaving Note : While autoclaving can destroy some antibiotics in used media, it is not a universally effective method for all antibiotics and should not be used for stock solutions.[7] Unless institutional guidelines specify otherwise, treat all media containing this compound as chemical waste.[7]

3. Contaminated Labware and Materials (Gloves, Pipettes, etc.):

  • Segregation : Separate contaminated items from regular lab trash.

  • Decontamination : Where feasible, decontaminate items. However, for disposables, it is often more practical to package them for incineration.

  • Packaging : Place all contaminated solid waste into designated biohazard or chemical waste containers, as per your institution's policy.

  • Disposal : Dispose of as chemical waste, typically through incineration.[9]

4. Empty this compound Containers:

  • Decontamination : Triple-rinse the empty container with a suitable solvent (or equivalent).[3]

  • Recycling/Reconditioning : Once decontaminated, the container can be offered for recycling or reconditioning.[3]

  • Final Disposal : If recycling is not an option, dispose of the decontaminated container in accordance with institutional and local regulations, observing all label safeguards until the container is destroyed.[8]

Quantitative Data on Antibiotic Residue

Improper rinsing and disposal can lead to significant amounts of active antibiotics being released into the environment. Research has quantified the residue from medical devices, highlighting the importance of correct disposal procedures.

Waste SourceAnalyteFindingImplication
Rinsed NebuliserThis compoundApproximately 20% of a 300mg dose remained in the wash water after rinsing.[1]Demonstrates that a substantial amount of the antibiotic can be improperly discharged if wash water is poured down the drain.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TobramycinDisposalWorkflow cluster_start Start: Identify this compound Waste cluster_type Categorize Waste Type cluster_action Disposal Action cluster_final Final Disposal Pathway Waste This compound Waste Generated Solid Pure Solid or Powder Waste->Solid Is it pure solid? Solution Stock Solution / Unused Media Waste->Solution Is it a liquid solution? Contaminated Contaminated Labware (Gloves, Tips) Waste->Contaminated Is it contaminated material? Empty Empty Container Waste->Empty Is it an empty container? CollectSolid Collect in Labeled Chemical Waste Container Solid->CollectSolid CollectLiquid Collect in Approved Liquid Chemical Waste Container Solution->CollectLiquid CollectContaminated Place in Designated Chemical/Biohazard Waste Bin Contaminated->CollectContaminated Rinse Triple-Rinse Container Empty->Rinse Incinerate Dispose via Licensed Incineration or Chemical Destruction CollectSolid->Incinerate CollectLiquid->Incinerate CollectContaminated->Incinerate Recycle Recycle or Recondition Rinse->Recycle Landfill Dispose as General Waste (if fully decontaminated) Rinse->Landfill If recycling is not available

Caption: Decision workflow for the proper disposal of various forms of this compound waste.

Spill and Emergency Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure : Evacuate the immediate area if necessary.[10] Remove all sources of ignition.[3]

  • Wear PPE : Don appropriate PPE, including gloves, protective clothing, and eye/face protection before cleaning the spill.[4]

  • Containment : Prevent the spill from entering drains, waterways, or soil.[4][8] For large liquid spills, dike the material.[10]

  • Cleanup :

    • Solid Spills : Use dry cleanup procedures to avoid generating dust.[8] Vacuum or sweep up the material and place it into a suitable, sealed disposal container.[4]

    • Liquid Spills : Absorb the liquid with an inert material and place it in an appropriate container for disposal.[4][11]

  • Decontaminate Area : Clean the affected area with soap and water after the spilled material has been removed.[11]

  • Disposal : Dispose of all cleanup materials as hazardous waste in accordance with regulations.[4]

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.